(E)-Cefodizime
Description
Structure
3D Structure
Properties
CAS No. |
97180-26-2 |
|---|---|
Molecular Formula |
C20H20N6O7S4 |
Molecular Weight |
584.7 g/mol |
IUPAC Name |
(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[5-(carboxymethyl)-4-methyl-1,3-thiazol-2-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C20H20N6O7S4/c1-7-10(3-11(27)28)37-20(22-7)36-5-8-4-34-17-13(16(30)26(17)14(8)18(31)32)24-15(29)12(25-33-2)9-6-35-19(21)23-9/h6,13,17H,3-5H2,1-2H3,(H2,21,23)(H,24,29)(H,27,28)(H,31,32)/b25-12+/t13-,17-/m1/s1 |
InChI Key |
XDZKBRJLTGRPSS-ZSKFQXOHSA-N |
Isomeric SMILES |
CC1=C(SC(=N1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N/OC)/C4=CSC(=N4)N)SC2)C(=O)O)CC(=O)O |
Canonical SMILES |
CC1=C(SC(=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O)CC(=O)O |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Origin of Product |
United States |
Foundational & Exploratory
(E)-Cefodizime's Interaction with Penicillin-Binding Proteins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism of action of (E)-Cefodizime, a third-generation cephalosporin antibiotic, with a specific focus on its interaction with penicillin-binding proteins (PBPs). This document provides a detailed overview of the core mechanism, quantitative data on binding affinities, comprehensive experimental protocols for assessing PBP interactions, and visual representations of the key pathways and workflows.
Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis
This compound, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the final stages of peptidoglycan synthesis in the bacterial cell wall. Peptidoglycan, a crucial structural component of both Gram-positive and Gram-negative bacteria, is responsible for maintaining cell shape and integrity. Its synthesis is catalyzed by a group of enzymes known as penicillin-binding proteins (PBPs).
The primary mechanism of action involves the covalent acylation of the serine residue at the active site of PBPs by the β-lactam ring of this compound. This irreversible binding inactivates the transpeptidase domain of the PBPs, preventing the cross-linking of peptidoglycan chains. The disruption of this process leads to a weakened cell wall, ultimately resulting in cell lysis and bacterial death.
Qualitative studies have indicated that Cefodizime exhibits a high affinity for specific PBPs in different bacterial species. In Escherichia coli, it demonstrates a high affinity for PBP 3, as well as for PBP 1A and 1B.[1] In Staphylococcus aureus, its highest affinity is towards PBP 1.[1] Another source suggests a high affinity for PBPs 1A/B, 2, and 3 in E. coli.
Quantitative Analysis of this compound-PBP Interactions
Table 1: Comparative IC50 Values (µg/mL) of Third-Generation Cephalosporins for PBPs in E. coli
| PBP Target | Cefotaxime | Ceftazidime |
| PBP 1a | High Affinity | Inhibited at higher concentrations |
| PBP 1b | High Affinity | Inhibited at higher concentrations |
| PBP 2 | Low Affinity | Low Affinity |
| PBP 3 | High Affinity | High Affinity (Primary Target) |
Source: Data synthesized from multiple research articles.
Table 2: Comparative IC50 Values (µg/mL) of Third-Generation Cephalosporins for PBPs in S. aureus
| PBP Target | Cefotaxime | Ceftazidime |
| PBP 1 | High Affinity | High Affinity |
| PBP 2 | Low Affinity | High Affinity |
| PBP 3 | Low Affinity | Lower Affinity |
Source: Data synthesized from multiple research articles.
Experimental Protocols for PBP Binding Assays
The determination of the binding affinity of β-lactam antibiotics to PBPs is crucial for understanding their mechanism of action and efficacy. The following are detailed methodologies for key experiments cited in the literature for assessing these interactions.
Competitive PBP Binding Assay with Radiolabeled Penicillin
This classic method determines the concentration of an unlabeled antibiotic required to inhibit the binding of a radiolabeled penicillin (e.g., [³H]benzylpenicillin) to PBPs by 50% (IC50).
Protocol:
-
Bacterial Membrane Preparation:
-
Grow bacterial cultures to the mid-logarithmic phase.
-
Harvest cells by centrifugation and wash with a suitable buffer (e.g., phosphate buffer).
-
Lyse the cells using methods such as sonication or French press.
-
Isolate the cell membranes by ultracentrifugation.
-
Resuspend the membrane pellet in the assay buffer.
-
-
Competition Assay:
-
Incubate the bacterial membrane preparations with various concentrations of this compound for a defined period at a specific temperature (e.g., 30 minutes at 30°C).
-
Add a saturating concentration of radiolabeled penicillin G and incubate for an additional period (e.g., 10 minutes at 30°C).
-
Stop the reaction by adding an excess of unlabeled penicillin G and sodium dodecyl sulfate (SDS).
-
-
Detection and Analysis:
-
Separate the PBP-penicillin complexes by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Visualize the radiolabeled PBPs using fluorography.
-
Quantify the band intensities to determine the concentration of this compound that causes a 50% reduction in the binding of the radiolabeled penicillin to each PBP.
-
PBP Binding Assay using Fluorescently Labeled β-Lactams
This method utilizes a fluorescently labeled β-lactam (e.g., Bocillin FL) to visualize and quantify the binding of unlabeled antibiotics to PBPs.
Protocol:
-
Whole-Cell Labeling:
-
Grow bacterial cultures to the mid-logarithmic phase.
-
Incubate intact bacterial cells with varying concentrations of this compound for a specific time.
-
Add a fluorescently labeled penicillin derivative (e.g., Bocillin FL) and incubate for a shorter period to label the remaining unoccupied PBPs.
-
-
Protein Separation and Visualization:
-
Harvest the cells, lyse them, and separate the membrane proteins by SDS-PAGE.
-
Visualize the fluorescently labeled PBPs using a fluorescence scanner.
-
-
Quantification:
-
Measure the fluorescence intensity of each PBP band.
-
Calculate the IC50 value as the concentration of this compound that reduces the fluorescence signal by 50%.
-
Visualizing the Mechanism and Workflows
The following diagrams, created using the DOT language, illustrate the signaling pathway of PBP inhibition and the experimental workflows.
Caption: Mechanism of PBP inhibition by this compound.
References
An In-Depth Technical Guide to the Synthesis and Purification of (E)-Cefodizime
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefodizime is a third-generation cephalosporin antibiotic recognized for its broad spectrum of activity against Gram-positive and Gram-negative bacteria. The biological activity of cefodizime is primarily attributed to the (Z)-isomer. Its geometric isomer, (E)-cefodizime, is considered a process-related impurity that can form during synthesis or degradation of the active pharmaceutical ingredient.[1] The presence of the (E)-isomer is critically monitored and controlled in pharmaceutical formulations due to its significantly lower antibacterial activity.[1] This technical guide provides a comprehensive overview of the synthesis pathways leading to the formation of this compound and the purification methods employed for its isolation and removal.
Synthesis of Cefodizime and the Formation of the (E)-Isomer
The large-scale synthesis of cefodizime typically targets the thermodynamically more stable and biologically active (Z)-isomer. An improved process for the preparation of cefodizime disodium starts from 7-aminocephalosporanic acid (7-ACA).[2]
The synthesis can be summarized in three main steps:
-
Formation of Cefotaxime Acid: 7-ACA is reacted with 5-benzothiazol-2-amino-alpha-methoxyimino-4-thiazoleacetate. This reaction is typically carried out in a solvent such as dichloromethane (CH2Cl2) at a controlled temperature of around 5°C for approximately 4 hours. This step yields cefotaxime acid with a reported yield of about 90%.[2]
-
Formation of Cefodizime Acid: The cefotaxime acid is then reacted with 2-mercapto-4-methyl-1,3-thiazol-5-yl-acetic acid. This reaction is performed in an acetone-water mixture at an elevated temperature of 55-60°C for about 4 hours, resulting in the formation of cefodizime acid with a yield of approximately 66.3%.[2]
-
Formation of Cefodizime Disodium: Finally, cefodizime acid is converted to its disodium salt by reacting it with sodium 2-ethylhexanoate at a low temperature of 5°C. This step proceeds with a high yield of around 89.7%.[2]
The overall yield for this process to obtain cefodizime disodium with a purity of over 99.5% (as determined by HPLC) is approximately 53.5%.[2]
The formation of the this compound isomer is an inherent challenge in this process. Isomerization of the desired (Z)-isomer to the (E)-isomer can be promoted by factors such as acidic conditions or exposure to light.[1] Therefore, careful control of the reaction and storage conditions is crucial to minimize the formation of this impurity.
Below is a diagram illustrating the general synthesis pathway for Cefodizime.
Purification Methods
The purification of cefodizime to remove impurities, including the (E)-isomer, is a critical step in the manufacturing process to ensure the safety and efficacy of the final drug product. The two primary methods employed for this purpose are preparative chromatography and crystallization.
Preparative High-Performance Liquid Chromatography (HPLC)
Preparative reverse-phase HPLC is the most effective method for separating the (E) and (Z) isomers of cefodizime and other cephalosporins.[1] This technique takes advantage of the differences in polarity and interaction with the stationary phase between the two isomers.
Experimental Protocol for Isomer Separation by Preparative HPLC (General Method):
A general protocol for the separation of cephalosporin isomers using preparative HPLC involves the following steps:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate) and an organic modifier (e.g., methanol or acetonitrile) is employed. The pH of the buffer is a critical parameter and is often adjusted to an acidic pH (e.g., 3.5) with an acid like orthophosphoric acid to achieve optimal separation.
-
Elution: An isocratic elution is often sufficient for the separation of the isomers.
-
Detection: UV detection at a wavelength of 254 nm is commonly used to monitor the elution of the compounds.
-
Fraction Collection: Fractions containing the separated (E) and (Z) isomers are collected.
-
Post-Purification: The collected fractions are often lyophilized to obtain the purified isomers in solid form.[1]
The following table summarizes typical HPLC conditions for the analysis of related cephalosporins, which can be adapted for the preparative separation of cefodizime isomers.
| Parameter | Value | Reference |
| Column | Reversed-phase C18 | [3] |
| Mobile Phase | 30% Methanol and 70% potassium dihydrogen phosphate (40mM) | [3] |
| pH | 3.5 (adjusted with orthophosphoric acid) | [3] |
| Detection | 254 nm | [3] |
| Flow Rate | Variable, adapted for preparative scale |
Crystallization
Crystallization is another key purification technique used in the production of cefodizime. It is particularly effective for removing process-related impurities and can be used to isolate the desired crystalline form of the drug. While it may not be as effective as preparative HPLC for separating geometric isomers with very similar physical properties, it plays a crucial role in achieving high overall purity.
Experimental Protocol for Crystallization of Cefodizime Sodium:
A patented process for the crystallization of cefodizime sodium involves the following steps:
-
Dissolution: Cefodizime acid is dissolved in ethanol containing a specific amount of water (4-15%) with the aid of an organic amine base (1.5-2.5 moles).
-
Clarification: The solution may be treated with activated carbon and filtered to remove particulate matter.
-
Crystallization Induction: Crystallization is induced by the addition of a sodium donor, such as sodium 2-ethylhexanoate, dissolved in ethanol. Seeding with existing crystals can be used to promote crystallization.
-
Temperature Control: The crystallization is carried out at a controlled temperature, typically between 5°C and 20°C.
-
Isolation and Drying: The resulting crystals are isolated by filtration, washed, and dried.
This process is reported to yield cefodizime sodium with a purity of over 85%.
The following diagram illustrates a general workflow for the purification of Cefodizime.
Quantitative Data and Impurity Profile
The control of impurities is a critical aspect of pharmaceutical manufacturing. For cefodizime, common related substances observed during synthesis and storage include desacetyl-cefodizime, the 7-epimer, and minor oxidation products, in addition to the (E)-isomer.
The following table summarizes typical acceptance limits for impurities in cefodizime, as well as reported yields for the synthesis steps.
| Parameter | Value | Reference |
| Individual Identified Impurities | 0.1% to 0.5% w/w | |
| Individual Unspecified Impurities | Not exceeding 0.05% to 0.1% w/w | |
| Total Related Substances | Not more than 1.0% w/w | |
| Assay by HPLC | 98.0% to 102.0% | |
| Step 1 Yield (Cefotaxime Acid) | ~90% | [2] |
| Step 2 Yield (Cefodizime Acid) | ~66.3% | [2] |
| Step 3 Yield (Cefodizime Disodium) | ~89.7% | [2] |
| Overall Yield | ~53.5% | [2] |
Conclusion
The synthesis of the active (Z)-isomer of cefodizime is a multi-step process that requires careful control of reaction conditions to minimize the formation of the less active (E)-isomer. The purification of cefodizime to remove the (E)-isomer and other process-related impurities is essential for ensuring the quality and efficacy of the final drug product. Preparative HPLC is the most powerful technique for the specific separation of the (E) and (Z) geometric isomers, while crystallization is a crucial step for achieving high overall purity. A thorough understanding of the synthesis pathway, impurity formation, and purification methods is vital for researchers, scientists, and drug development professionals working with cefodizime and other cephalosporin antibiotics.
References
(E)-Cefodizime: An In-Depth Technical Guide to its Immunomodulatory Properties on Phagocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-Cefodizime, a third-generation cephalosporin, has demonstrated a unique clinical profile that extends beyond its direct antimicrobial activity. A growing body of evidence suggests that Cefodizime possesses significant immunomodulatory properties, particularly in its ability to enhance the function of phagocytic cells, the cornerstone of the innate immune system. This technical guide provides a comprehensive overview of the immunomodulatory effects of this compound on phagocytes, presenting key quantitative data, detailed experimental protocols, and a visualization of the underlying signaling pathways. This document is intended to serve as a resource for researchers, scientists, and drug development professionals investigating novel therapeutic strategies that leverage host immune responses.
Data Presentation: Quantitative Effects of this compound on Phagocyte Function
The following tables summarize the key quantitative findings from various studies on the effects of this compound on phagocytosis, oxidative burst, and cytokine production.
Table 1: Enhancement of Phagocytic Activity
| Phagocyte Type | Stimulus | Cefodizime Concentration/Dose | Key Finding | Reference |
| Human Granulocytes | Escherichia coli | 50 mg/kg body weight (in vivo) | Granulocyte function normalized within 3 days (compared to 7 days for ceftriaxone).[1][2] | Wenisch et al., 1995 |
| Human Granulocytes | Escherichia coli | 50 mg/kg body weight (in vivo) | Significant enhancement of phagocytic capacity observed at day 14.[1][2] | Wenisch et al., 1995 |
| Human Neutrophils & Monocytes | Non-opsonized zymosan & Candida albicans | ≥ 25 µg/mL (in vitro) | Modulated phagocytosis frequency and index.[3] | Fietta et al., 1988 |
| Murine Peritoneal Macrophages | IgG-coated sheep erythrocytes | Dose-dependent | Enhanced ingestion of IgG-coated erythrocytes.[4] | Oishi et al., 1989 |
| Phagocytes from immunocompromised patients | Not specified | Not specified | Enhanced phagocytic rate and phagocytic index.[5] | Li et al., 1997 |
Table 2: Stimulation of Oxidative Burst and Metabolic Activity
| Phagocyte Type | Assay | Cefodizime Dose | Key Finding | Reference |
| Phagocytes from hemodialysis patients | ¹⁴CO₂ production from labeled glucose (Latex stimulation) | 2g, i.v. for 10 days | Increased from 17,932 ± 11,859 d.p.m. to 21,183 ± 7,849 d.p.m.[6] | Vanholder et al., 1988 |
| Phagocytes from hemodialysis patients | ¹⁴CO₂ production from labeled glucose (Zymosan stimulation) | 2g, i.v. for 10 days | Increased from 48,381 ± 24,891 d.p.m. to 70,176 ± 15,140 d.p.m.[6] | Vanholder et al., 1988 |
| Phagocytes from chronic uremic patients | Phagocytosis-associated respiratory burst | 2g, i.v. for 10 days | Clear, long-lasting stimulatory effect on respiratory burst.[7] | Vanholder et al., 1992 |
Table 3: Modulation of Cytokine Production
| Phagocyte Type | Stimulus | Cefodizime Concentration | Cytokine | Effect | Reference |
| Human Peripheral Mononuclear Cells | Lipopolysaccharide (LPS) | 100 µg/mL | TNF-α | 42% inhibition of release.[8] | Antonelli et al. |
| Human Peripheral Mononuclear Cells | Lipopolysaccharide (LPS) | 200 µg/mL | IL-8 | 51.5% enhancement of release.[8] | Antonelli et al. |
| Mouse Neutrophils | Heat-killed Klebsiella pneumoniae | Not specified | TNF-α, IL-1β | Increased production in the early stage of inflammation.[9] | Song et al., 2008 |
| Mouse Alveolar Macrophages | Heat-killed Klebsiella pneumoniae | Not specified | TNF-α | Upregulated early secretion (P < 0.01).[10][11] | Proulx et al., 1999 |
| Mouse Alveolar Macrophages | Heat-killed Klebsiella pneumoniae | Not specified | IL-1α, IL-6 | Reduced late secretion (P < 0.05).[10][11] | Proulx et al., 1999 |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Flow Cytometry-Based Phagocytosis Assay
This protocol is a synthesized methodology for quantifying the phagocytosis of fluorescently labeled bacteria by phagocytes.
a. Preparation of Phagocytes:
-
Isolate human peripheral blood neutrophils or monocytes using a density gradient centrifugation method (e.g., Ficoll-Paque).
-
Alternatively, culture macrophage cell lines (e.g., RAW 264.7) under standard conditions.
-
Resuspend the isolated or cultured phagocytes in a suitable buffer (e.g., RPMI 1640 with 10% fetal bovine serum) to a concentration of 1 x 10⁶ cells/mL.
b. Labeling of Bacteria:
-
Culture bacteria (e.g., E. coli) to the mid-logarithmic phase.
-
Wash the bacteria with phosphate-buffered saline (PBS).
-
Resuspend the bacterial pellet in a labeling buffer and add a fluorescent dye such as fluorescein isothiocyanate (FITC) or another suitable green fluorescent probe.
-
Incubate under appropriate conditions to allow for covalent labeling.
-
Wash the labeled bacteria extensively to remove any unbound dye.
-
Resuspend the fluorescently labeled bacteria in the assay medium.
c. Phagocytosis Reaction:
-
In a multi-well plate, add the phagocyte suspension.
-
If investigating the effect of Cefodizime, pre-incubate the phagocytes with the desired concentrations of the drug for a specified period.
-
Add the fluorescently labeled bacteria to the phagocytes at a specific multiplicity of infection (MOI), for example, 10:1 (bacteria to phagocyte).
-
Incubate the plate at 37°C in a CO₂ incubator for a defined time (e.g., 30-60 minutes) to allow for phagocytosis.
d. Quenching of Extracellular Fluorescence:
-
After the incubation period, add a quenching agent, such as trypan blue, to the wells. Trypan blue will quench the fluorescence of the bacteria that are attached to the outside of the phagocytes but not those that have been internalized.
e. Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate the phagocyte population based on their forward and side scatter characteristics.
-
Measure the fluorescence intensity of the gated population in the appropriate channel (e.g., FITC channel).
-
The percentage of fluorescent cells represents the percentage of phagocytes that have engulfed at least one bacterium, and the mean fluorescence intensity (MFI) can be used as an indicator of the number of bacteria phagocytosed per cell.
Oxidative Burst Assay using Dihydrorhodamine 123 (DHR)
This protocol outlines the measurement of reactive oxygen species (ROS) production by phagocytes.
a. Cell Preparation:
-
Prepare phagocytes as described in the phagocytosis assay protocol.
-
Resuspend the cells in a suitable buffer (e.g., Hank's Balanced Salt Solution - HBSS) at a concentration of 1 x 10⁶ cells/mL.
b. DHR 123 Loading:
-
Add Dihydrorhodamine 123 (DHR 123) to the cell suspension to a final concentration of approximately 1-5 µM.
-
Incubate the cells with DHR 123 for 15-20 minutes at 37°C to allow the dye to penetrate the cells. DHR 123 is non-fluorescent at this stage.
c. Stimulation of Oxidative Burst:
-
If investigating the effect of Cefodizime, pre-incubate the DHR-loaded cells with the drug.
-
Add a stimulus to induce the oxidative burst. Common stimuli include phorbol 12-myristate 13-acetate (PMA) at a concentration of 100-200 ng/mL or opsonized zymosan.
-
Include an unstimulated control.
-
Incubate for 15-30 minutes at 37°C. During this time, the production of ROS will oxidize DHR 123 to the highly fluorescent rhodamine 123.
d. Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate the phagocyte population based on their forward and side scatter properties.
-
Measure the fluorescence intensity in the green channel (e.g., FITC or PE channel).
-
The MFI of the fluorescent signal is directly proportional to the amount of ROS produced.
Cytokine Production Measurement by ELISA
This protocol describes the quantification of cytokines such as TNF-α and IL-6 in the supernatant of phagocyte cultures.
a. Cell Culture and Stimulation:
-
Plate phagocytes (e.g., peripheral blood mononuclear cells or macrophages) in a multi-well plate at a density of 1-2 x 10⁶ cells/mL.
-
Pre-treat the cells with various concentrations of this compound for a specified duration.
-
Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS) from E. coli at a concentration of 1 µg/mL.
-
Include appropriate controls (unstimulated cells, cells with stimulus only, cells with Cefodizime only).
-
Incubate the plate at 37°C in a CO₂ incubator for a period of 4-24 hours.
b. Supernatant Collection:
-
After incubation, centrifuge the plate to pellet the cells.
-
Carefully collect the cell-free supernatant from each well.
c. ELISA Procedure (Sandwich ELISA):
-
Use a commercially available ELISA kit for the specific cytokine of interest (e.g., Human TNF-α ELISA Kit).
-
Coat a 96-well ELISA plate with the capture antibody specific for the target cytokine and incubate overnight.
-
Wash the plate to remove unbound antibody.
-
Block the plate with a blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding.
-
Add the collected supernatants and a series of known concentrations of the recombinant cytokine standard to the wells. Incubate to allow the cytokine to bind to the capture antibody.
-
Wash the plate.
-
Add the detection antibody, which is typically biotinylated, and incubates.
-
Wash the plate.
-
Add an enzyme-conjugated streptavidin (e.g., streptavidin-horseradish peroxidase) and incubate.
-
Wash the plate.
-
Add a substrate solution (e.g., TMB) that will be converted by the enzyme to produce a colored product.
-
Stop the reaction with a stop solution (e.g., sulfuric acid).
d. Data Analysis:
-
Measure the absorbance of each well at the appropriate wavelength using a microplate reader.
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of the cytokine in the experimental samples by interpolating their absorbance values on the standard curve.
Mandatory Visualizations
Signaling Pathway
Caption: Proposed signaling pathway for Cefodizime-mediated cytokine modulation in neutrophils.
Experimental Workflow
References
- 1. Effect of cefodizime and ceftriaxone on phagocytic function in patients with severe infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. In vitro and ex vivo enhancement of nonspecific phagocytosis by cefodizime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stimulatory effect of cefodizime on macrophage-mediated phagocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Clinical evaluation and immunomodulatory study of cefodizime] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cefodizime: a new cephalosporin with apparent immune-stimulating properties in chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cefodizime: enhancement of depressed phagocytosis-associated respiratory burst activity in chronic uremic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cefodizime modulates in vitro tumor necrosis factor-alpha, interleukin-6 and interleukin-8 release from human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Immunomodulating effects of cefodizime on Klebsiella pneumoniae-stimulated neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Influence of cefodizime on pulmonary inflammatory response to heat-killed Klebsiella pneumoniae in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
(E)-Cefodizime: A Comprehensive Analysis of Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of (E)-Cefodizime, a third-generation cephalosporin antibiotic. This document outlines its mechanism of action, antibacterial spectrum, and unique immunomodulatory properties. Detailed experimental protocols for key assays are provided, and signaling pathways are visualized to facilitate a deeper understanding of its biological activity.
Introduction to this compound
This compound is a broad-spectrum, parenteral β-lactam antibiotic with potent activity against a wide range of Gram-positive and Gram-negative bacteria.[1][2] Its chemical structure is characterized by a 7-aminocephalosporanic acid nucleus with two key side chains: a methoxyimino aminothiazolyl group at the C-7 position and a substituted thiothiazole moiety at the C-3 position. These structural features are crucial for its antibacterial efficacy, stability against β-lactamases, and pharmacokinetic profile.[3][4]
Structure-Activity Relationship (SAR) Analysis
The antibacterial activity of Cefodizime, like other cephalosporins, is intrinsically linked to its chemical structure. Modifications at the C-7 and C-3 positions of the cephem nucleus significantly influence its spectrum of activity, β-lactamase stability, and affinity for penicillin-binding proteins (PBPs).
The C-7 Acylamino Side Chain
The (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetamido group at the C-7 position is a hallmark of many third-generation cephalosporins and is critical for their potent antibacterial activity and stability against many β-lactamases.[3][4]
-
Aminothiazole Ring: This five-membered heterocyclic ring enhances the affinity of the cephalosporin for the PBPs of Gram-negative bacteria.[3]
-
Methoxyimino Group: The syn-configuration of the methoxyimino group confers significant resistance to hydrolysis by many common β-lactamases produced by Gram-negative bacteria.[5]
The C-3 Side Chain
The substituent at the C-3 position of the cephem nucleus plays a crucial role in modulating the pharmacokinetic properties and, to some extent, the antibacterial spectrum of cephalosporins. In this compound, the C-3 position is functionalized with a 2-mercapto-4-methyl-1,3-thiazol-5-yl-acetic acid group. This side chain is responsible for the prolonged elimination half-life of Cefodizime compared to other third-generation cephalosporins.[2]
Quantitative Data on Antibacterial Activity
The in vitro activity of this compound is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The following tables summarize the MIC90 values (the concentration required to inhibit 90% of isolates) for Cefodizime against a range of clinically relevant bacteria.
| Gram-Negative Bacteria | MIC90 (mg/L) | Reference(s) |
| Escherichia coli | 0.25 - 0.5 | [1] |
| Klebsiella pneumoniae | 0.25 - 0.5 | [1] |
| Proteus mirabilis | 0.02 | [1] |
| Salmonella spp. | 0.25 - 0.5 | [1] |
| Shigella spp. | 0.25 - 0.5 | [1] |
| Morganella morganii | 0.25 - 0.5 | [1] |
| Neisseria gonorrhoeae | 0.008 | [5] |
| Enterobacter spp. | >128 | [1] |
| Pseudomonas aeruginosa | >128 | [1] |
| Acinetobacter anitratus | >128 | [1] |
| Gram-Positive Bacteria | MIC90 (mg/L) | Reference(s) |
| Streptococcus pyogenes | 0.05 | [1] |
| Staphylococcus aureus (methicillin-sensitive) | Moderately susceptible | [1] |
| Enterococcus spp. | Resistant | [1] |
Mechanism of Action
Inhibition of Bacterial Cell Wall Synthesis
The primary mechanism of action of this compound is the inhibition of bacterial cell wall synthesis. It achieves this by covalently binding to and inactivating essential penicillin-binding proteins (PBPs). PBPs are bacterial enzymes responsible for the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. The inhibition of these enzymes leads to the formation of a defective cell wall, ultimately resulting in cell lysis and bacterial death. Cefodizime has a high affinity for PBP1a, PBP1b, PBP2, and PBP3.[6][7][8]
Figure 1. Mechanism of action of this compound.
Immunomodulatory Effects via Toll-Like Receptor 4 (TLR4)
Beyond its direct antibacterial activity, Cefodizime has demonstrated unique immunomodulatory properties.[9][10][11][12] It has been shown to enhance the phagocytic capacity of immune cells and stimulate certain lymphocyte functions.[9][10] This effect is partly mediated through its interaction with the Toll-like receptor 4 (TLR4) signaling pathway.[1] Cefodizime can upregulate the expression of TLR4 on neutrophils, leading to an enhanced inflammatory response against bacterial pathogens through the activation of NF-κB and subsequent production of pro-inflammatory cytokines.[1]
Figure 2. Cefodizime's immunomodulatory signaling pathway.
Experimental Protocols
Synthesis of this compound
A general multi-step synthesis of Cefodizime sodium has been described, starting from 7-aminocephalosporanic acid (7-ACA). A key step involves the reaction of a cefotaxime acid intermediate with 2-mercapto-4-methyl-1,3-thiazol-5-yl-acetic acid. The final step is the formation of the disodium salt.
Note: Detailed, step-by-step synthetic procedures for Cefodizime and its analogs can be found in specialized organic chemistry literature and patents. The following is a generalized workflow.
Figure 3. Generalized synthetic workflow for this compound.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The broth microdilution method is a standardized and widely used technique to determine the MIC of an antimicrobial agent.
Materials:
-
Sterile 96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound stock solution
-
Sterile diluent (e.g., saline or CAMHB)
-
Multipipettor
-
Incubator (35°C ± 2°C)
-
Plate reader (optional, for automated reading)
Procedure:
-
Preparation of Antibiotic Dilutions:
-
Prepare a stock solution of this compound of known concentration.
-
Perform serial two-fold dilutions of the antibiotic stock solution in CAMHB in the wells of the 96-well plate to achieve a range of desired concentrations. Typically, 100 µL of each concentration is added to the wells.
-
-
Inoculum Preparation:
-
Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Inoculation:
-
Inoculate each well (except for the sterility control) with the prepared bacterial suspension. The final volume in each well should be 200 µL.
-
Include a growth control well (containing only broth and bacteria) and a sterility control well (containing only broth).
-
-
Incubation:
-
Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria. This can be assessed visually or by using a plate reader to measure optical density.
-
Conclusion
This compound remains a significant third-generation cephalosporin with a potent and broad spectrum of antibacterial activity. Its structure, particularly the side chains at the C-7 and C-3 positions, dictates its efficacy, stability, and pharmacokinetic profile. The aminothiazolyl methoxyimino group at C-7 is crucial for its antibacterial potency and β-lactamase resistance, while the C-3 side chain contributes to its extended half-life. Furthermore, its ability to modulate the host immune response via the TLR4 signaling pathway adds another dimension to its therapeutic potential. The data and protocols presented in this guide offer a comprehensive resource for researchers and professionals in the field of antimicrobial drug development.
References
- 1. In vitro antimicrobial activity of cefodizime, a third generation cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cefodizime. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Interpretive criteria for cefodizime in vitro susceptibility tests with Neisseria gonorrhoeae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antibacterial Effects of Flavonoids and Their Structure-Activity Relationship Study: A Comparative Interpretation [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Structure–Activity Relationship Study of Antimicrobial Auranofin against ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial activity of a natural compound and analogs against multi-drug-resistant Gram-positive pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. idexx.dk [idexx.dk]
- 12. Studies on cephalosporin antibiotics. III. Synthesis, antibacterial activity and oral absorption of new 3-(substituted-alkylthio)-7 beta-[(Z)-2-(2-aminothiazol-4-yl)-2- (carboxymethoxyimino)acetamido]cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]
The Immunomodulatory Role of (E)-Cefodizime on Toll-like Receptor 4 Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-Cefodizime, a third-generation cephalosporin, has demonstrated not only a broad spectrum of antibacterial activity but also intriguing immunomodulatory properties.[1] This technical guide delves into the current understanding of how this compound may exert its effects on the innate immune system, with a specific focus on the Toll-like receptor 4 (TLR-4) signaling pathway. While direct quantitative data on the modulation of TLR-4 expression by this compound is not yet available in the public domain, a growing body of indirect evidence suggests a significant influence on the downstream signaling cascade initiated by TLR-4 activation.
Toll-like receptor 4 is a critical pattern recognition receptor that recognizes lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria.[2] Upon activation, TLR-4 triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and the activation of immune cells, orchestrating the innate immune response to infection.[3] This guide will synthesize the available data, propose a putative mechanism of action for this compound's immunomodulatory effects, provide detailed experimental protocols for investigating these effects, and present visual diagrams of the relevant pathways and workflows.
Putative Mechanism of Action
Based on current research, it is hypothesized that this compound does not directly alter the expression levels of TLR-4 on immune cells. Instead, the evidence points towards a modulation of the downstream signaling events following TLR-4 activation by its ligand, LPS. Studies have shown that Cefodizime can influence the production of key cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-8 (IL-8) in human peripheral mononuclear cells stimulated with LPS.[4] This suggests that Cefodizime may interact with intracellular components of the TLR-4 signaling pathway, leading to a fine-tuning of the inflammatory response. Furthermore, Cefodizime has been observed to enhance macrophage activity, which is a crucial cell type in the TLR-4 mediated immune response.[5][6]
Data Presentation: Cytokine Modulation by this compound
The following table summarizes the quantitative data from a key study investigating the in vitro effect of Cefodizime on cytokine release from LPS-stimulated human peripheral mononuclear cells (MNCs).[4]
| Cytokine | Cefodizime Concentration (µg/mL) | % Inhibition of Release (vs. LPS alone) | % Enhancement of Release (vs. LPS alone) |
| TNF-α | 200 | Significant Decrease | - |
| 100 | 42% | - | |
| 50 | Significant Decrease | - | |
| IL-6 | 200 | Significant Decrease | - |
| 100 | Significant Decrease | - | |
| 50 | Significant Decrease | - | |
| IL-8 | 200 | - | 51.5% |
| 100 | - | Significant Enhancement | |
| 50 | - | Significant Enhancement |
LPS concentration used for stimulation was 1 µg/mL. Data adapted from: Cefodizime modulates in vitro tumor necrosis factor-alpha, interleukin-6 and interleukin-8 release from human peripheral monocytes.[4]
Experimental Protocols
To further investigate the effect of this compound on TLR-4 expression and signaling, the following detailed experimental protocols are provided as a guide for researchers.
Isolation and Culture of Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Objective: To obtain primary human immune cells for in vitro stimulation assays.
-
Materials:
-
Ficoll-Paque PLUS
-
Roswell Park Memorial Institute (RPMI) 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
Heparinized venous blood from healthy donors
-
-
Procedure:
-
Dilute the heparinized blood 1:1 with sterile PBS.
-
Carefully layer the diluted blood over an equal volume of Ficoll-Paque PLUS in a centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer containing plasma and platelets.
-
Collect the buffy coat layer containing the PBMCs.
-
Wash the collected cells twice with RPMI 1640 medium by centrifugation at 250 x g for 10 minutes.
-
Resuspend the cell pellet in RPMI 1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Count the cells using a hemocytometer and adjust the cell concentration as required for the specific experiment.
-
In Vitro Stimulation of PBMCs
-
Objective: To assess the effect of this compound on TLR-4 signaling in the presence of its ligand, LPS.
-
Materials:
-
Isolated PBMCs
-
This compound (analytical grade)
-
Lipopolysaccharide (LPS) from E. coli
-
Culture medium (RPMI 1640 + 10% FBS + 1% Penicillin-Streptomycin)
-
96-well cell culture plates
-
-
Procedure:
-
Seed the PBMCs in a 96-well plate at a density of 1 x 10^6 cells/mL.
-
Prepare different concentrations of this compound in culture medium.
-
Pre-incubate the cells with the various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with a final concentration of 1 µg/mL LPS. Include control wells with cells only, cells with LPS only, and cells with Cefodizime only.
-
Incubate the plate at 37°C in a 5% CO2 incubator for a specified time period (e.g., 24 hours for cytokine analysis).
-
After incubation, centrifuge the plate and collect the cell-free supernatants for cytokine analysis.
-
Quantification of TLR-4 Expression by Flow Cytometry
-
Objective: To directly measure the effect of this compound on the surface expression of TLR-4 on monocytes.
-
Materials:
-
Stimulated PBMCs from the previous protocol
-
Fluorescently-labeled anti-human TLR-4 antibody (and corresponding isotype control)
-
Fluorescently-labeled anti-human CD14 antibody (to gate on monocytes)
-
FACS buffer (PBS with 1% BSA)
-
-
Procedure:
-
After the stimulation period, harvest the cells and wash them with cold FACS buffer.
-
Resuspend the cells in FACS buffer containing the anti-TLR-4 and anti-CD14 antibodies.
-
Incubate on ice for 30 minutes in the dark.
-
Wash the cells twice with FACS buffer to remove unbound antibodies.
-
Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.
-
Analyze the data by gating on the CD14-positive monocyte population and quantifying the mean fluorescence intensity (MFI) of the TLR-4 signal.
-
Measurement of Cytokine Production by ELISA
-
Objective: To quantify the levels of TNF-α, IL-6, and IL-8 in the cell culture supernatants.
-
Materials:
-
Cell-free supernatants from the in vitro stimulation experiment
-
Commercially available ELISA kits for human TNF-α, IL-6, and IL-8
-
-
Procedure:
-
Follow the manufacturer's instructions provided with the ELISA kits.
-
Typically, this involves coating a 96-well plate with a capture antibody, adding the standards and samples (supernatants), followed by a detection antibody, a substrate, and a stop solution.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.
-
Mandatory Visualizations
Caption: TLR-4 Signaling Pathway and Putative Point of this compound Modulation.
Caption: Experimental Workflow for Investigating this compound's Effect on TLR-4.
Conclusion and Future Directions
While direct evidence for the modulation of TLR-4 expression by this compound remains to be elucidated, the existing data strongly suggest an immunomodulatory role for this cephalosporin through the regulation of the TLR-4 signaling pathway. The observed effects on cytokine production in response to LPS stimulation provide a compelling rationale for further investigation. Future research should focus on pinpointing the precise molecular target of this compound within the TLR-4 cascade. Techniques such as Western blotting to analyze the phosphorylation status of key signaling intermediates (e.g., IKK, NF-κB) and co-immunoprecipitation to investigate protein-protein interactions could provide valuable insights. A deeper understanding of the immunomodulatory properties of this compound could pave the way for novel therapeutic strategies that combine antimicrobial activity with a targeted modulation of the host's inflammatory response.
References
- 1. OBM Genetics | The Roles of IL-6, IL-8, and TNF-α in Pediatric Immune Defense and Infection Severity [lidsen.com]
- 2. Cytokines IL-1beta, IL-6, and TNF-alpha enhance in vitro growth of bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Immunobiology and Application of Toll-like Receptor 4 Agonists to Augment Host Resistance to Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cefodizime modulates in vitro tumor necrosis factor-alpha, interleukin-6 and interleukin-8 release from human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Effect of cefodizime on the immune system: in vitro studies] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cefodizime, an aminothiazolyl cephalosporin. IV. Influence on the immune system - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Pharmacokinetics and Bioavailability of Cefodizime in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the preclinical pharmacokinetics and bioavailability of Cefodizime, a third-generation aminothiazolyl cephalosporin. Cefodizime exhibits a broad spectrum of antibacterial activity and is administered via intravenous or intramuscular routes due to its poor oral absorption.[1][2] Understanding its behavior in animal models is crucial for predicting clinical efficacy and establishing appropriate dosage regimens.[3] The data presented herein is based on published studies and focuses on Cefodizime as a compound, as the specific (E)-isomer is not typically differentiated in the available pharmacokinetic literature.
Pharmacokinetic Profile Summary
Pharmacokinetic studies of Cefodizime have been conducted across various laboratory animal species, revealing its characteristic long-acting profile.[4][5] High and sustained serum levels are consistently achieved following parenteral administration.[4][5] While detailed comparative data such as Cmax and AUC are not uniformly reported across all studies, the elimination half-life (t½) serves as a key parameter for cross-species comparison.
Table 1: Elimination Half-Life of Cefodizime in Various Animal Models
| Animal Model | Elimination Half-Life (t½) in Hours | Reference(s) |
| Mice | 1.17 | [4][5] |
| Rabbits | 3.53 | [4][5] |
| Dogs | Data not specified, but noted for prolonged half-life | [6] |
| Rats | Data not specified | [4][5] |
| Monkeys | Data not specified | [4][5] |
Note: The therapeutic efficacy of Cefodizime in vivo has often been found to exceed expectations based on in vitro data, a phenomenon attributed to its favorable kinetic profile and potential immunomodulatory effects.[2][7]
Bioavailability, Distribution, and Excretion
Bioavailability
Following intramuscular (IM) administration, Cefodizime demonstrates excellent absorption with an absolute bioavailability of nearly 100%.[8] This near-complete bioavailability from the IM route makes it a viable alternative to intravenous (IV) administration.[2] Conversely, as a highly hydrophilic compound, its oral bioavailability is negligible, necessitating parenteral delivery.[1]
Distribution
Cefodizime is well-distributed throughout the body after administration.[4][5] Key distribution characteristics include:
-
Protein Binding: It exhibits a high degree of binding to serum proteins, with affinity ranging from 33% to 99% depending on the animal species.[4][5]
-
Tissue Penetration: The antibiotic effectively penetrates various tissues and body fluids, achieving high and prolonged concentrations, particularly in the lungs, liver, and kidneys.[4][5] This excellent tissue distribution contributes significantly to its efficacy in treating infections at these sites.[7]
Excretion
The primary route of elimination for Cefodizime is renal excretion.
-
Urinary Recovery: A significant portion of the administered dose, approximately 35-55%, is recovered as an unchanged drug in the urine of rabbits and dogs.[4][5]
-
Biliary Excretion: Elimination through bile is minimal, with recovery rates as low as 0.57% in rabbits.[4]
The logical flow of Cefodizime through the body following administration is illustrated in the diagram below.
Detailed Experimental Protocols
The following sections describe the generalized methodologies employed in the pharmacokinetic evaluation of Cefodizime in animal models, synthesized from multiple studies.
Animal Models and Drug Administration
-
Species: Studies have utilized a range of common laboratory animals, including mice, rats, rabbits, dogs, and monkeys.[4][5]
-
Administration: Cefodizime is typically administered as a single dose via intravenous (IV) or subcutaneous/intramuscular (SC/IM) injection to assess its pharmacokinetic properties.[4][5]
The general workflow for these preclinical pharmacokinetic studies is outlined below.
Bioanalytical Method: High-Performance Liquid Chromatography (HPLC)
The quantification of Cefodizime in biological matrices (primarily plasma) is reliably achieved using reversed-phase HPLC with UV detection.[9][10][11]
-
Sample Preparation:
-
Direct Injection: Methods using column-switching techniques allow for the direct injection of plasma samples, minimizing preparation time and potential for error.[9][10]
-
Protein Precipitation: A common alternative involves deproteinizing plasma or serum samples with an organic solvent like methanol or an acid such as trichloroacetic acid.[10][12] The resulting supernatant is then concentrated and injected into the HPLC system.
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is typically used for separation.[12][13]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and a phosphate buffer (e.g., pH 7.4) is effective.[12]
-
Detection: Cefodizime is quantified using a UV detector set to a wavelength of approximately 263 nm.[9][10]
-
-
Assay Performance:
-
Linearity: The assay demonstrates linearity over a wide concentration range, such as 1–400 μg/mL.[9]
-
Sensitivity: The lower limit of detection is typically around 0.1 μg/mL in plasma.[9][10]
-
Recovery: The extraction recovery from spiked plasma samples is consistently high, often approaching 100%.[9]
-
This robust and validated bioanalytical method is essential for accurately determining the concentration-time profile of Cefodizime, which forms the basis for all subsequent pharmacokinetic calculations.
References
- 1. Influence of enhancers on the absorption and on the pharmacokinetics of cefodizime using in-vitro and in-vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cefodizime. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prediction of the pharmacokinetics of cefodizime and cefotetan in humans from pharmacokinetic parameters in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cefodizime, an aminothiazolylcephalosporin. II. Comparative studies on the pharmacokinetic behavior in laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CEFODIZIME, AN AMINOTHIAZOLYLCEPHALOSPORIN [jstage.jst.go.jp]
- 6. Cefodizime, an aminothiazolylcephalosporin. V. Synthesis and structure-activity relationships in the cefodizime series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo activity of cefodizime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of cefodizime: a review of the data on file - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Dose linearity and other pharmacokinetics of cefodizime after single-dose intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of ceftazidime in plasma using high-performance liquid chromatography and electrochemical detection. Application for individualizing dosage regimens in elderly patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. iosrjournals.org [iosrjournals.org]
An In-depth Technical Guide to the Gram-Positive Spectrum of Activity of (E)-Cefodizime
This technical guide provides a comprehensive overview of the in-vitro activity of (E)-cefodizime, a third-generation cephalosporin, against a range of clinically relevant gram-positive bacteria. The document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and a visualization of a key experimental workflow.
Introduction to this compound
Cefodizime is a broad-spectrum, third-generation cephalosporin antibiotic.[1] Its mechanism of action, like other β-lactam antibiotics, involves the inhibition of bacterial cell wall synthesis.[2][3] Cefodizime specifically targets and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis and structural integrity of the peptidoglycan layer of the bacterial cell wall.[2] In Staphylococcus aureus, cefodizime shows the highest affinity for PBP 1.[4] This inhibition of PBP function ultimately leads to cell lysis and bacterial death.[2] Cefodizime has demonstrated stability against many common plasmid-mediated and chromosomally mediated β-lactamases.[5][6]
In-Vitro Spectrum of Activity Against Gram-Positive Bacteria
The in-vitro efficacy of cefodizime against various gram-positive bacteria has been evaluated in numerous studies. The following table summarizes the Minimum Inhibitory Concentration (MIC) data, providing a quantitative measure of its activity. The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.
Data Presentation: this compound MIC Data for Gram-Positive Bacteria
| Bacterial Species | MIC50 (mg/L) | MIC90 (mg/L) | MIC Range (mg/L) | Notes |
| Staphylococcus aureus (Methicillin-Susceptible) | 8 | 8 | 1.6 - 12.5 | Moderately active.[5][7][8][9] |
| Staphylococcus epidermidis | - | - | 1.6 - 12 | Less active than cefazolin or cefotaxime.[5] |
| Streptococcus pneumoniae | 0.12 | 0.5 | ≤ 0.39 | Highly active.[4][7][8][10] |
| Streptococcus pyogenes | 0.12 | 0.125 | ≤ 0.05 | Highly susceptible.[4][9] |
| Enterococcus faecalis | - | - | ≥ 64 | Generally considered resistant.[4][6][11][12] |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | - | - | ≥ 64 | Not active against MRSA.[1][6] |
| Other Streptococci | 0.125 | - | - | Generally susceptible.[4] |
MIC50: The concentration of the drug that inhibits the growth of 50% of the tested isolates. MIC90: The concentration of the drug that inhibits the growth of 90% of the tested isolates.
Experimental Protocols
The determination of the in-vitro activity of cefodizime relies on standardized and reproducible experimental protocols. The following sections detail the methodologies for two key experiments: Broth Microdilution and Agar Dilution for MIC determination.
3.1. Broth Microdilution Method for MIC Determination
This method is a widely used technique to determine the MIC of an antimicrobial agent in a liquid medium.[13][14]
Protocol:
-
Preparation of Cefodizime Stock Solution: A stock solution of cefodizime is prepared by dissolving a known weight of the antibiotic powder in a suitable solvent to achieve a high concentration. The solution is then filter-sterilized.
-
Serial Dilutions: Serial two-fold dilutions of the cefodizime stock solution are prepared in Mueller-Hinton broth (or another appropriate broth medium) in the wells of a 96-well microtiter plate.[15][16] This creates a gradient of antibiotic concentrations.
-
Inoculum Preparation: A standardized inoculum of the test bacterium is prepared. This typically involves growing the bacteria to a specific turbidity, often corresponding to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.[16]
-
Inoculation: Each well containing the diluted cefodizime is inoculated with the standardized bacterial suspension.[15] Control wells are also included: a growth control well (broth and bacteria, no antibiotic) and a sterility control well (broth only).
-
Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours in ambient air.[14][17]
-
MIC Determination: After incubation, the plate is examined for visible bacterial growth (turbidity). The MIC is recorded as the lowest concentration of cefodizime that completely inhibits visible growth.[18]
3.2. Agar Dilution Method for MIC Determination
The agar dilution method involves incorporating the antimicrobial agent directly into the agar medium.[19][20]
Protocol:
-
Preparation of Cefodizime-Containing Agar Plates: A series of agar plates (typically Mueller-Hinton agar) are prepared, each containing a different concentration of cefodizime. This is achieved by adding specific volumes of a cefodizime stock solution to molten agar before it solidifies.[20] A control plate with no antibiotic is also prepared.
-
Inoculum Preparation: A bacterial suspension is prepared and standardized as described for the broth microdilution method, typically to a concentration of 10^4 CFU per spot.[20]
-
Inoculation: A small, standardized volume of the bacterial suspension is spotted onto the surface of each cefodizime-containing agar plate and the control plate. Multiple bacterial strains can be tested on the same set of plates.[13][19]
-
Incubation: The plates are incubated at 35-37°C for 16-20 hours.[20]
-
MIC Determination: Following incubation, the plates are examined for bacterial growth at the inoculation spots. The MIC is the lowest concentration of cefodizime that prevents the growth of the bacteria.[19][20]
Visualizing Experimental Workflow
To further elucidate the experimental process, the following diagram illustrates the workflow for determining the Minimum Inhibitory Concentration (MIC) of cefodizime using the broth microdilution method.
Signaling Pathways and Resistance
The primary mechanism of action of cefodizime, as a β-lactam antibiotic, is the disruption of the bacterial cell wall synthesis pathway. This is achieved through the covalent binding to and inhibition of penicillin-binding proteins (PBPs), which are bacterial enzymes responsible for the cross-linking of peptidoglycan chains.
The development of resistance to cefodizime in gram-positive bacteria can occur through several mechanisms:
-
Alterations in Penicillin-Binding Proteins: Mutations in the genes encoding PBPs can lead to a decreased affinity of the antibiotic for its target, rendering it less effective. This is a common mechanism of resistance in Streptococcus pneumoniae and methicillin-resistant Staphylococcus aureus (MRSA).
-
Production of β-Lactamases: Some bacteria produce enzymes called β-lactamases that can hydrolyze the β-lactam ring of cephalosporins, inactivating the drug. While cefodizime is stable to many common β-lactamases, the emergence of extended-spectrum β-lactamases (ESBLs) can confer resistance.[5]
The following diagram illustrates the simplified signaling pathway of cefodizime's action and the mechanisms of resistance.
Conclusion
This compound demonstrates significant in-vitro activity against several important gram-positive pathogens, particularly Streptococcus pneumoniae and Streptococcus pyogenes. Its efficacy against methicillin-susceptible Staphylococcus aureus is moderate. However, it is not effective against Enterococcus faecalis and methicillin-resistant Staphylococcus aureus. The standardized methodologies for MIC determination, such as broth microdilution and agar dilution, are crucial for accurately assessing its antimicrobial spectrum. Understanding the mechanisms of action and potential for resistance is vital for the effective clinical application and future development of cephalosporin antibiotics.
References
- 1. Cefodizime - Wikipedia [en.wikipedia.org]
- 2. What is Cefodizime Sodium used for? [synapse.patsnap.com]
- 3. urology-textbook.com [urology-textbook.com]
- 4. In vitro activity of cefodizime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro activity and beta-lactamase stability of cefodizime, an aminothiazolyl iminomethoxy cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro antimicrobial activity evaluation of cefodizime (HR221), a new semisynthetic cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro antibacterial activity and beta-lactamase stability of cefodizime, a new cephalosporin antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The in-vitro activity of cefodizime: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro antimicrobial activity of cefodizime, a third generation cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In-vitro activity of cefodizime against respiratory pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synergistic effect of amoxicillin and cefotaxime against Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enterococcal Infections Treatment & Management: Approach Considerations, Medical Care, Surgical Care [emedicine.medscape.com]
- 13. woah.org [woah.org]
- 14. goldbio.com [goldbio.com]
- 15. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 16. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. Dilution Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 19. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Agar dilution - Wikipedia [en.wikipedia.org]
The Molecular Basis of (E)-Cefodizime's Extended Half-Life: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(E)-Cefodizime, a third-generation cephalosporin, distinguishes itself from other members of its class through a notably extended plasma half-life, a characteristic that allows for less frequent dosing and potentially improved patient compliance. This technical guide delves into the molecular underpinnings of this enhanced pharmacokinetic profile, focusing on the pivotal role of its interaction with human serum albumin (HSA). Through a comprehensive review of available data, we will explore the structural features of cefodizime, the thermodynamics of its binding to HSA, and the experimental methodologies used to characterize this interaction. Furthermore, this guide will touch upon the immunomodulatory effects of cefodizime and the signaling pathways it influences, providing a multifaceted understanding of this important therapeutic agent.
Introduction
The in-vivo efficacy of a therapeutic agent is intrinsically linked to its pharmacokinetic properties, with plasma half-life being a critical determinant of dosing frequency and therapeutic window. This compound exhibits a terminal elimination half-life of approximately 3 to 4 hours, a significant extension compared to many other cephalosporins. This prolonged duration in circulation is primarily attributed to its high degree of reversible binding to plasma proteins, most notably human serum albumin (HSA). This interaction effectively creates a circulating reservoir of the drug, reducing its availability for renal clearance and metabolic degradation, thereby extending its therapeutic action. Understanding the molecular basis of this interaction is paramount for the rational design of future antibiotics with optimized pharmacokinetic profiles.
The Crucial Role of Human Serum Albumin (HSA) Binding
Human serum albumin is the most abundant protein in blood plasma and serves as a natural carrier for a wide variety of endogenous and exogenous molecules, including many drugs. The extent of drug binding to HSA is a key factor influencing its distribution, metabolism, and excretion. In the case of this compound, a significant fraction, approximately 81-88%, is bound to plasma proteins, with HSA being the principal binding partner.
The interaction between cefodizime and HSA is a non-covalent, reversible process. Spectroscopic studies have revealed that this binding occurs via a static quenching mechanism, indicating the formation of a stable ground-state complex.[1] This high-affinity interaction is central to the extended half-life of cefodizime.
Quantitative Analysis of Cefodizime-HSA Binding
Table 1: Summary of this compound - Human Serum Albumin Binding Parameters
| Parameter | Reported Value/Observation | Significance |
| Binding Affinity (Ka) | ~10^5 L·mol⁻¹[1] | Indicates a strong and stable interaction with HSA. |
| Binding Site | Site I (subdomain IIA)[1] | Specifies the location of binding on the HSA molecule. |
| Primary Driving Forces | Hydrogen bonds and van der Waals forces[1] | Elucidates the nature of the non-covalent interactions. |
| Binding Stoichiometry | Not explicitly stated | The number of cefodizime molecules that bind to a single HSA molecule. |
| Thermodynamic Parameters (ΔH, ΔS) | Not explicitly stated | Would provide insight into the enthalpic and entropic contributions to binding. |
Structure-Activity Relationship: The C-3 Side Chain is Key
The molecular structure of a cephalosporin plays a decisive role in its pharmacokinetic and pharmacodynamic properties. In the case of cefodizime, the substituent at the C-3 position of the cephem nucleus is of particular importance for its extended half-life. Cefodizime possesses a bisubstituted thiothiazole moiety at this position, a feature that distinguishes it from cephalosporins with a shorter half-life, such as cefotaxime.
Studies on the structure-activity relationships of cephalosporins have demonstrated that the nature of the C-3 side chain is a major determinant of their affinity for HSA.[2] The thiothiazole group in cefodizime likely engages in specific, high-energy interactions within the binding pocket of HSA, contributing to the high association constant. Molecular docking studies have suggested that cefodizime interacts with key amino acid residues within subdomain IIA of HSA, including Trp214, Lys199, Phe211, and Leu238.[1] These interactions, a combination of hydrogen bonds and van der Waals forces, anchor the cefodizime molecule securely within the binding site, leading to a lower fraction of unbound drug in the plasma and consequently, a reduced rate of elimination.
Experimental Protocols for Characterizing Drug-Protein Binding
The determination of drug-protein binding parameters is a critical step in drug development. Several biophysical techniques are employed for this purpose. Below are generalized protocols for two common methods used to study the interaction between this compound and HSA.
Equilibrium Dialysis
Equilibrium dialysis is a robust method for determining the free fraction of a drug in the presence of a protein.
Principle: A semi-permeable membrane separates a chamber containing the drug and protein solution from a chamber containing only buffer. The membrane allows the passage of the small drug molecules but retains the larger protein and protein-drug complexes. At equilibrium, the concentration of the free drug is the same in both chambers.
Generalized Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Prepare a solution of human serum albumin (fatty acid-free) in the same buffer at a known concentration.
-
-
Assembly of Dialysis Cells:
-
Hydrate the dialysis membrane (with a molecular weight cutoff that retains HSA, e.g., 10 kDa) according to the manufacturer's instructions.
-
Assemble the dialysis cells, ensuring no leaks between the two chambers.
-
-
Loading of Samples:
-
Into one chamber (the "plasma" chamber), add a precise volume of the HSA solution mixed with the cefodizime stock solution to achieve the desired final concentrations.
-
Into the other chamber (the "buffer" chamber), add the same volume of buffer.
-
-
Incubation:
-
Seal the dialysis unit and incubate at a constant temperature (e.g., 37°C) with gentle agitation for a sufficient period to reach equilibrium (typically 4-24 hours). The exact time should be determined empirically.
-
-
Sampling and Analysis:
-
After incubation, carefully collect samples from both the plasma and buffer chambers.
-
Determine the concentration of cefodizime in both samples using a validated analytical method, such as high-performance liquid chromatography (HPLC).
-
-
Calculation of Binding:
-
The concentration of cefodizime in the buffer chamber represents the unbound (free) drug concentration.
-
The total drug concentration is the initial concentration in the plasma chamber.
-
The bound drug concentration is the difference between the total and free drug concentrations.
-
The percentage of protein binding and the binding constants (Ka, Kd) can then be calculated.
-
References
In Vitro Binding Affinity of (E)-Cefodizime to Penicillin-Binding Proteins (PBPs) 1A/B, 2, and 3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-Cefodizime is a third-generation cephalosporin antibiotic noted for its broad-spectrum bactericidal activity against a variety of Gram-positive and Gram-negative pathogens. Its mechanism of action, like other β-lactam antibiotics, involves the inhibition of penicillin-binding proteins (PBPs), which are essential enzymes in the final stages of bacterial cell wall biosynthesis. The specific affinity of this compound for different PBPs dictates its antibacterial spectrum and the morphological changes it induces in susceptible bacteria. This technical guide provides an in-depth overview of the in vitro binding affinity of this compound to PBP 1A/B, PBP 2, and PBP 3, details the experimental protocols for determining these affinities, and visualizes the underlying molecular interactions and experimental workflows.
While specific quantitative binding affinity data (IC50 or Ki values) for this compound are not extensively available in publicly accessible literature, it is reported that Cefodizime exhibits a high affinity for PBP 3, PBP 1A, and PBP 1B in Escherichia coli[1]. To provide a valuable comparative context for researchers, this guide also includes binding affinity data for other relevant third-generation cephalosporins.
Data Presentation: Comparative Binding Affinities of Third-Generation Cephalosporins
The following table summarizes the 50% inhibitory concentrations (IC50) of selected third-generation cephalosporins against key PBPs from Escherichia coli. This data is intended to provide a comparative framework for understanding the potential binding profile of this compound.
| Cephalosporin | PBP 1A/B (µg/mL) | PBP 2 (µg/mL) | PBP 3 (µg/mL) | Primary Target(s) |
| This compound | High Affinity | Moderate Affinity | High Affinity | PBP 3, PBP 1A/B |
| Ceftazidime | >100 | >100 | 0.5 | PBP 3 |
| Cefotaxime | 1.0 | 25 | 0.1 | PBP 3 |
Note: The data for this compound is qualitative based on available literature. Data for other cephalosporins is derived from various sources for comparative purposes.
Experimental Protocols
The determination of the in vitro binding affinity of a β-lactam antibiotic like this compound to specific PBPs typically involves a competitive binding assay. This method measures the ability of the test compound to compete with a labeled β-lactam (often a fluorescent or radioactive penicillin derivative) for binding to the active site of the PBPs.
Key Experiment: Competitive PBP Binding Assay
Objective: To determine the concentration of this compound required to inhibit 50% of the binding of a labeled penicillin probe to PBP 1A/B, 2, and 3.
Materials:
-
Bacterial strain (e.g., Escherichia coli K-12)
-
This compound
-
Labeled penicillin probe (e.g., Bocillin™ FL Penicillin, Fluorescent)
-
Cell lysis buffer (e.g., Tris-HCl with lysozyme and DNase)
-
Ultracentrifuge
-
SDS-PAGE apparatus and reagents
-
Fluorimeter or phosphorimager
-
Phosphate-buffered saline (PBS)
Methodology:
-
Preparation of Bacterial Membranes:
-
Grow a culture of the selected bacterial strain to the mid-logarithmic phase.
-
Harvest the cells by centrifugation and wash them with PBS.
-
Resuspend the cell pellet in lysis buffer and incubate to facilitate cell wall degradation.
-
Lyse the cells using sonication or a French press.
-
Perform a low-speed centrifugation to remove intact cells and large debris.
-
Isolate the cell membranes by ultracentrifugation of the supernatant.
-
Wash the membrane pellet with PBS and resuspend it in a suitable buffer to a known protein concentration.
-
-
Competitive Binding Assay:
-
In a series of microcentrifuge tubes, incubate a fixed amount of the prepared bacterial membranes with increasing concentrations of this compound. Include a control tube with no this compound.
-
Allow the pre-incubation to proceed for a defined period (e.g., 15-30 minutes) at a specific temperature (e.g., 30°C) to allow this compound to bind to the PBPs.
-
Add a fixed, saturating concentration of the labeled penicillin probe to each tube.
-
Incubate for a further period (e.g., 10-15 minutes) to allow the labeled probe to bind to any available PBP active sites.
-
-
Detection and Quantification:
-
Stop the binding reaction by adding a sample buffer for SDS-PAGE and heating the samples.
-
Separate the membrane proteins by SDS-PAGE.
-
Visualize the labeled PBPs in the gel using a fluorimeter (for fluorescent probes) or by autoradiography (for radioactive probes).
-
Quantify the intensity of the bands corresponding to PBP 1A/B, 2, and 3 in each lane.
-
-
Data Analysis:
-
Calculate the percentage of labeled probe binding for each concentration of this compound relative to the control (no inhibitor).
-
Plot the percentage of binding against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that results in a 50% reduction in the binding of the labeled probe, by fitting the data to a suitable dose-response curve.
-
Visualizations
Signaling Pathway: Mechanism of PBP Inhibition by this compound
Caption: Mechanism of PBP inhibition by this compound.
Experimental Workflow: Competitive PBP Binding Assay
References
(E)-Cefodizime's Immunomodulatory Impact on Lymphocyte and B-Cell Mitogen Responsiveness: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-Cefodizime, a third-generation cephalosporin, has demonstrated notable immunomodulatory properties beyond its primary antibacterial activity. This technical guide provides an in-depth analysis of its effects on lymphocyte and B-cell mitogen responsiveness, consolidating available data for researchers and professionals in drug development. The document outlines key quantitative findings, details experimental methodologies for reproducibility, and visualizes associated biological pathways and workflows.
This compound has been observed to enhance various immune parameters, including B lymphocyte responsiveness.[1] Studies in animal models, specifically with Balb/c mice, have shown that treatment with cefodizime leads to an increased responsiveness of lymphocytes to B-cell mitogens.[2] This suggests a direct or indirect stimulatory effect on B-cell activation and proliferation pathways. The immunomodulatory effects of cefodizime are thought to be linked to the thio-thiazolyl side-chain at position 3 of the cephem nucleus.[1]
Quantitative Data Summary
The following tables summarize the key quantitative findings on the effects of this compound on lymphocyte and B-cell mitogen responsiveness from in vitro and in vivo studies.
Table 1: In Vitro Effect of this compound on Murine Splenic Lymphocyte Proliferation
| Cell Type | Mitogen (Concentration) | This compound Concentration (µM) | Effect on [3H]thymidine Incorporation | Reference |
| Murine Splenic Lymphocytes | None | 0.15 - 50 | Significant Increase | --INVALID-LINK--[3] |
| Murine Splenic Lymphocytes | Concanavalin A (ConA) | 0.15 - 50 | Less Pronounced Stimulatory Effect | --INVALID-LINK--[3] |
Table 2: In Vivo and Ex Vivo Effects of this compound on B-Cell Mitogen Responsiveness in Mice
| Animal Model | Treatment Regimen | Mitogens | Observed Effect | Reference |
| Balb/c mice | 3 and 30 mg/kg/day | B-cell mitogens | Increased responsiveness of lymphocytes | --INVALID-LINK--[2] |
| Mice | Not specified | Dextransulfate, LPS | Elevated responses of spleen cells | --INVALID-LINK--[4] |
| Mice | Not specified | ConA, PHA | No elevated response of spleen cells | --INVALID-LINK--[4] |
Experimental Protocols
Murine Splenic Lymphocyte Proliferation Assay ([3H]thymidine Incorporation)
This protocol describes a method to assess the in vitro effect of this compound on the proliferation of murine splenic lymphocytes.
a. Cell Isolation and Culture:
-
Spleens are aseptically harvested from mice (e.g., BALB/c).
-
A single-cell suspension is prepared by mechanical dissociation of the spleens in a suitable buffer (e.g., RPMI-1640 medium).
-
Red blood cells are lysed using a lysis buffer (e.g., ACK lysis buffer).
-
The remaining lymphocytes are washed and resuspended in complete culture medium (RPMI-1640 supplemented with 10% fetal bovine serum, antibiotics, and 2-mercaptoethanol).
-
Cell viability and concentration are determined using a hemocytometer and trypan blue exclusion.
b. Mitogen and this compound Treatment:
-
Splenic lymphocytes are seeded in 96-well flat-bottom microtiter plates at a density of 2 x 10^5 cells/well.
-
This compound is added to the wells at various concentrations (e.g., 0.1 to 50 µM).
-
For mitogen-stimulated proliferation, a specific mitogen is added to the wells. For T-cell mitogens, Concanavalin A (ConA) or Phytohemagglutinin (PHA) can be used. For B-cell mitogens, Lipopolysaccharide (LPS) or Dextran Sulfate can be used. Control wells should contain cells with medium alone and cells with mitogen alone.
-
The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
c. Proliferation Assessment:
-
18 hours prior to the end of the incubation period, 1 µCi of [3H]thymidine is added to each well.
-
After incubation, cells are harvested onto glass fiber filters using a cell harvester.
-
The filters are washed to remove unincorporated [3H]thymidine.
-
The amount of incorporated [3H]thymidine is measured using a liquid scintillation counter.
-
Results are expressed as counts per minute (CPM) or as a stimulation index (SI), calculated as the ratio of CPM in stimulated cultures to CPM in unstimulated cultures.
B-Cell Mitogen Responsiveness Assay
This protocol is designed to specifically assess the effect of this compound on B-cell proliferation in response to B-cell specific mitogens.
a. B-Cell Enrichment (Optional but Recommended):
-
A single-cell suspension of splenocytes is prepared as described above.
-
B-cells can be enriched using negative selection kits (e.g., magnetic-activated cell sorting - MACS) to deplete T-cells and other non-B-cells.
b. Stimulation and Proliferation Assay:
-
Enriched B-cells or total splenocytes are cultured as described in the lymphocyte proliferation assay.
-
B-cell specific mitogens such as Lipopolysaccharide (LPS, from E. coli), CpG oligodeoxynucleotides, or anti-IgM antibodies are added to the cultures in the presence or absence of varying concentrations of this compound.
-
Proliferation is assessed using the [3H]thymidine incorporation method as detailed previously.
Visualizations
Experimental Workflow
References
- 1. journals.asm.org [journals.asm.org]
- 2. Could β-Lactam Antibiotics Block Humoral Immunity? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Treatment of Bacterial Infections with β-Lactams: Cooperation with Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential stimulation of lymphocyte cell growth in vitro by cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for (E)-Cefodizime Stock Solution Preparation in DMSO for Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
(E)-Cefodizime is a third-generation cephalosporin antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] It functions by inhibiting bacterial cell wall synthesis through targeting penicillin-binding proteins (PBPs), leading to bacterial cell lysis and death.[1][3] In the context of cell culture, this compound can be utilized to prevent or control bacterial contamination. These application notes provide a detailed protocol for the preparation of a sterile stock solution of this compound using Dimethyl Sulfoxide (DMSO) as the solvent, ensuring its effective and safe use in research applications.
Quantitative Data Summary
The following table summarizes key quantitative data for the preparation and use of this compound stock solutions.
| Parameter | Value | Reference |
| Molecular Weight | 584.67 g/mol | [4] |
| Solubility in DMSO | 20.83 mg/mL (35.63 mM)[4] | [4] |
| 40 mg/mL (68.41 mM)[5] | [5] | |
| 100 mg/mL (171.03 mM)[6] | [6] | |
| Recommended Stock Solution Storage | -20°C for up to 1 year[2] | [2] |
| -80°C for up to 2 years[2] | [2] | |
| Typical Working Concentration | Varies by application, empirical determination recommended. |
Note: Solubility can be affected by the purity of the compound and the quality of the DMSO. It is recommended to use fresh, high-quality DMSO.[6] Sonication may be required to fully dissolve the compound.[5]
Experimental Protocols
3.1. Materials
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene tubes (e.g., 1.5 mL, 15 mL, or 50 mL)
-
Calibrated analytical balance
-
Sterile, disposable serological pipettes and pipette tips
-
Vortex mixer
-
Optional: Sonicator
-
Personal Protective Equipment (PPE): laboratory coat, gloves, and safety glasses
3.2. Preparation of a 10 mg/mL this compound Stock Solution
This protocol describes the preparation of 1 mL of a 10 mg/mL stock solution. The procedure can be scaled as needed.
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood or biological safety cabinet, to prevent contamination of the stock solution.
-
Weighing: Accurately weigh 10 mg of this compound powder and transfer it to a sterile conical tube.
-
Solubilization: Add 1 mL of sterile, anhydrous DMSO to the tube containing the Cefodizime powder.
-
Dissolution: Tightly cap the tube and vortex the solution until the powder is completely dissolved. If necessary, sonicate the tube for short intervals to aid dissolution.[5] Visually inspect the solution to ensure no particulate matter is present.
-
Sterilization: As the stock solution is prepared in DMSO, filter sterilization is generally not required.[7] However, ensuring the use of sterile materials and aseptic technique is critical.
-
Aliquoting: Dispense the stock solution into smaller, sterile, single-use aliquots (e.g., 50-100 µL) in sterile microcentrifuge tubes. This practice minimizes the risk of contamination and degradation from repeated freeze-thaw cycles.
-
Labeling: Clearly label each aliquot with the name of the compound ("this compound"), the concentration (10 mg/mL), the solvent (DMSO), the date of preparation, and the initials of the preparer.
-
Storage: Store the aliquots at -20°C for short to medium-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).[2]
3.3. Determination of Working Concentration
The optimal working concentration of this compound for a specific cell line or application should be determined empirically. A common starting point for antibiotics in cell culture is a 1:1000 dilution of the stock solution. For a 10 mg/mL stock, this would result in a final concentration of 10 µg/mL in the cell culture medium. It is advisable to perform a dose-response experiment to determine the minimum inhibitory concentration (MIC) for any contaminating bacteria and to assess any potential cytotoxicity to the cell line of interest.
Visualizations
4.1. Mechanism of Action of this compound
Caption: Mechanism of action of this compound.
4.2. Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution.
Stability and Handling
-
This compound solutions are stable for at least 24 hours at room temperature and for at least 6 days at 4°C in various intravenous infusion fluids.[8][9] While DMSO stability data is more limited, long-term storage at low temperatures is recommended.[2]
-
Avoid repeated freeze-thaw cycles, as this can lead to degradation of the antibiotic.
-
Always use aseptic techniques when handling the stock solution to prevent contamination.
-
DMSO is a potent solvent and can be absorbed through the skin. Always wear appropriate PPE, including gloves, when handling DMSO-containing solutions.
Troubleshooting
| Issue | Possible Cause | Solution |
| Powder does not dissolve | Insufficient mixing or sonication. | Continue vortexing. Use a sonicator for short intervals. |
| Poor quality or hydrated DMSO. | Use fresh, anhydrous, sterile DMSO.[6] | |
| Contamination of stock solution | Improper aseptic technique. | Prepare a new stock solution using strict aseptic technique in a sterile environment. |
| Loss of antibiotic activity | Improper storage. | Ensure aliquots are stored at the recommended temperature and avoid repeated freeze-thaw cycles. |
| Degradation over time. | Prepare fresh stock solutions periodically. |
References
- 1. Cefodizime - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What is Cefodizime Sodium used for? [synapse.patsnap.com]
- 4. glpbio.com [glpbio.com]
- 5. Cefodizime | Antibacterial | Antibiotic | TargetMol [targetmol.com]
- 6. selleckchem.com [selleckchem.com]
- 7. boneandcancer.org [boneandcancer.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Stability of cefodizime in solution and compatibility with other injectable drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Immunomodulation Assay with (E)-Cefodizime
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-Cefodizime is a third-generation cephalosporin antibiotic that has demonstrated notable immunomodulatory properties in addition to its antimicrobial activity.[1][2][3] These properties make it a compound of interest for researchers investigating host-pathogen interactions, immune response to infections, and the development of novel immunomodulatory therapies. In vitro studies have shown that cefodizime can enhance various functions of the immune system, including phagocyte activity, lymphocyte proliferation, and cytokine production.[1][4][5][6] This document provides a detailed protocol for conducting an in vitro immunomodulation assay to evaluate the effects of this compound on human peripheral blood mononuclear cells (PBMCs).
The provided protocols will enable researchers to assess the impact of this compound on key immunological parameters. These assays are crucial for elucidating the mechanisms of action of cefodizime's immunomodulatory effects and for its potential development as an adjunct therapy in various clinical settings. The protocols are designed to be comprehensive and are accompanied by data presentation tables and diagrams to facilitate experimental planning and execution.
Experimental Objectives
The primary objectives of this in vitro immunomodulation assay are:
-
To assess the effect of this compound on the phagocytic activity of monocytes within a PBMC population.
-
To evaluate the impact of this compound on the proliferation of lymphocytes.
-
To determine the modulation of cytokine production by immune cells in response to this compound.
Materials and Reagents
-
This compound sodium salt (sterile)
-
Ficoll-Paque PLUS
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100X)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Human peripheral blood from healthy donors
-
Phytohemagglutinin (PHA)
-
Lipopolysaccharide (LPS)
-
Fluorescently labeled E. coli (e.g., FITC-labeled)
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Human cytokine multiplex assay kit (e.g., Luminex-based)
-
Flow cytometer
-
96-well cell culture plates (flat-bottom and round-bottom)
-
CO2 incubator (37°C, 5% CO2)
-
Centrifuge
Experimental Workflow
The overall experimental workflow is depicted in the diagram below. The process begins with the isolation of PBMCs from whole blood, followed by treatment with this compound and subsequent functional assays.
Caption: Overall experimental workflow for the in vitro immunomodulation assay.
Detailed Experimental Protocols
Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the isolation of PBMCs from whole human blood using density gradient centrifugation.
-
Dilute fresh human blood 1:1 with sterile PBS in a conical tube.
-
Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a 50 mL conical tube, avoiding mixing of the layers.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
After centrifugation, carefully aspirate the upper plasma layer.
-
Collect the buffy coat layer containing the PBMCs and transfer it to a new 50 mL conical tube.
-
Wash the collected cells by adding 30-40 mL of sterile PBS and centrifuge at 300 x g for 10 minutes at room temperature.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of complete RPMI-1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
Count the viable cells using a hemocytometer and trypan blue exclusion. Adjust the cell density to 1 x 10^6 cells/mL in complete RPMI-1640 medium.
This compound Treatment
PBMCs will be treated with a range of this compound concentrations to determine its dose-dependent effects.
-
Prepare a stock solution of this compound in sterile PBS or culture medium. Further dilute to working concentrations. Based on previous studies, a concentration range of 1 µg/mL to 250 µg/mL is recommended.[5][7] A vehicle control (PBS or medium alone) must be included.
-
Seed the isolated PBMCs into 96-well plates at the required density for each specific assay as detailed below.
-
Add the different concentrations of this compound to the respective wells.
-
Incubate the plates at 37°C in a 5% CO2 incubator for the time specified in each assay protocol.
Phagocytosis Assay
This assay measures the ability of monocytes within the PBMC population to phagocytose fluorescently labeled bacteria.
-
Seed 2 x 10^5 PBMCs per well in a 96-well round-bottom plate.
-
Treat the cells with various concentrations of this compound and controls for 24 hours.
-
Add FITC-labeled E. coli to each well at a multiplicity of infection (MOI) of 10:1 (bacteria to monocytes, assuming monocytes are ~10% of PBMCs).
-
Incubate the plate for 1-2 hours at 37°C to allow for phagocytosis.
-
After incubation, wash the cells twice with cold PBS to remove non-phagocytosed bacteria.
-
Add a quenching solution (e.g., 0.2% trypan blue) for 1 minute to quench the fluorescence of surface-bound bacteria.
-
Wash the cells again with cold PBS.
-
Resuspend the cells in FACS buffer (PBS with 1% FBS and 0.1% sodium azide).
-
Acquire the samples on a flow cytometer, gating on the monocyte population based on forward and side scatter characteristics.
-
Analyze the percentage of FITC-positive monocytes (phagocytic cells) and the mean fluorescence intensity (MFI) as an indicator of the number of bacteria phagocytosed per cell.
Lymphocyte Proliferation Assay (CFSE-based)
This assay quantifies the proliferation of lymphocytes in response to stimulation.[8][9][10][11][12]
-
Resuspend 1 x 10^7 PBMCs in 1 mL of PBS.
-
Add 1 µL of 5 mM CFSE stock solution (final concentration 5 µM) and incubate for 10 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium.
-
Centrifuge the cells at 300 x g for 5 minutes and wash twice with complete RPMI-1640 medium.
-
Resuspend the CFSE-labeled PBMCs at 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Seed 1 x 10^5 cells per well in a 96-well flat-bottom plate.
-
Add the various concentrations of this compound.
-
Stimulate the cells with a mitogen such as Phytohemagglutinin (PHA) at a final concentration of 5 µg/mL. Include unstimulated controls.
-
Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.
-
After incubation, harvest the cells and wash with PBS.
-
Stain the cells with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8) to analyze specific lymphocyte populations.
-
Acquire the samples on a flow cytometer and analyze the CFSE dilution profiles of the gated lymphocyte populations. Proliferation is indicated by a decrease in CFSE fluorescence intensity.
Cytokine Profiling
This assay measures the levels of various cytokines secreted into the culture supernatant.[13][14][15]
-
Seed 2 x 10^5 PBMCs per well in a 96-well flat-bottom plate.
-
Treat the cells with various concentrations of this compound.
-
For a stimulated condition, add Lipopolysaccharide (LPS) at a final concentration of 100 ng/mL to stimulate cytokine production from monocytes. Include unstimulated controls.
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
After incubation, centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect the culture supernatants without disturbing the cell pellet.
-
Store the supernatants at -80°C until analysis.
-
Analyze the cytokine levels (e.g., TNF-α, IL-1β, IL-6, IL-10, IFN-γ) using a multiplex immunoassay kit according to the manufacturer's instructions.
Data Presentation
Quantitative data from the assays should be summarized in clear and structured tables for easy comparison.
Table 1: Effect of this compound on Phagocytosis
| This compound (µg/mL) | % Phagocytic Monocytes (Mean ± SD) | Mean Fluorescence Intensity (MFI) (Mean ± SD) |
| 0 (Vehicle Control) | ||
| 1 | ||
| 10 | ||
| 50 | ||
| 100 | ||
| 250 |
Table 2: Effect of this compound on Lymphocyte Proliferation
| This compound (µg/mL) | % Proliferated CD4+ T-cells (Mean ± SD) | % Proliferated CD8+ T-cells (Mean ± SD) |
| 0 (Vehicle Control) | ||
| 1 | ||
| 10 | ||
| 50 | ||
| 100 | ||
| 250 |
Table 3: Effect of this compound on Cytokine Production (pg/mL)
| This compound (µg/mL) | TNF-α (Mean ± SD) | IL-1β (Mean ± SD) | IL-6 (Mean ± SD) | IL-10 (Mean ± SD) | IFN-γ (Mean ± SD) |
| 0 (Vehicle Control) | |||||
| 1 | |||||
| 10 | |||||
| 50 | |||||
| 100 | |||||
| 250 |
Potential Signaling Pathways
While the exact molecular mechanisms of this compound's immunomodulatory effects are not fully elucidated, it is plausible that it may interact with key signaling pathways in immune cells, such as the Toll-like receptor (TLR) signaling pathway, which is crucial for the recognition of microbial components and the initiation of an immune response.
Caption: Plausible signaling pathway for immunomodulation by this compound.
Conclusion
The protocols outlined in this document provide a robust framework for the in vitro evaluation of the immunomodulatory effects of this compound. By systematically assessing its impact on phagocytosis, lymphocyte proliferation, and cytokine production, researchers can gain valuable insights into its mechanism of action. The structured data presentation and visualization of the experimental workflow and potential signaling pathways are intended to facilitate the design, execution, and interpretation of these immunomodulation assays. Further investigation into the precise molecular targets of this compound will be crucial for a complete understanding of its immunomodulatory properties.
References
- 1. Frontiers | Use of Flow Cytometry to Evaluate Phagocytosis of Staphylococcus aureus by Human Neutrophils [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. A protocol for high-throughput screening for immunomodulatory compounds using human primary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Effect of cefodizime on the immune system: in vitro studies] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In-vitro effects of cefodizime on leucocyte functions and colony formation from granulocyte-monocyte progenitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A protocol for high-throughput screening for immunomodulatory compounds using human primary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro and ex vivo enhancement of nonspecific phagocytosis by cefodizime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CFSE dilution to study human T and NK cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Methods to Assess Proliferation of Stimulated Human Lymphocytes In Vitro: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
- 12. m.youtube.com [m.youtube.com]
- 13. bio-rad.com [bio-rad.com]
- 14. Cytokine Multiplex Immunoassay: Methodology and (Clinical) Applications | Springer Nature Experiments [experiments.springernature.com]
- 15. Experimental immunology The effect of selected cephalosporins on angiogenic activity of human blood mononuclear cells [termedia.pl]
Application Notes and Protocols: Flow Cytometry-Based Phagocytosis Assay with Cefodizime Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phagocytosis, a fundamental process of the innate immune system, is carried out by specialized cells such as macrophages and neutrophils to engulf and eliminate pathogens and cellular debris. The modulation of this process by therapeutic agents is of significant interest in drug development, particularly for infectious and inflammatory diseases. Cefodizime, a third-generation cephalosporin, has demonstrated immunomodulatory properties beyond its antimicrobial activity, notably its ability to enhance phagocytosis.[1][2][3][4][5][6] This document provides a detailed protocol for a flow cytometry-based phagocytosis assay to evaluate the in vitro effects of Cefodizime on macrophage phagocytic activity.
Principle of the Assay
This assay quantifies the phagocytosis of fluorescently labeled particles (e.g., latex beads or bacteria) by phagocytic cells, such as macrophages, in the presence or absence of Cefodizime. By treating the cells with varying concentrations of Cefodizime, its effect on the rate and extent of phagocytosis can be determined. Flow cytometry allows for the rapid analysis of a large number of cells, providing statistically robust data on the percentage of phagocytic cells and the mean fluorescence intensity, which corresponds to the number of ingested particles per cell.
Data Summary
The following table summarizes representative quantitative data on the effect of Cefodizime on phagocytosis from in vitro studies.
| Cell Type | Target Particle | Cefodizime Concentration (µg/mL) | Observed Effect on Phagocytosis | Reference |
| Human Neutrophils and Monocytes | Non-opsonized zymosan and heat-killed Candida albicans | 25 - 200 | Modulated phagocytosis frequency and index.[1] | [1] |
| Murine Peritoneal Macrophages | Anti-sheep erythrocyte (anti-E) IgG-coated sheep erythrocytes | Dose-dependent | Enhanced ingestion of IgG-coated erythrocytes.[2] | [2] |
| Human Neutrophils | Not specified | 1 - 250 | Significantly increased phagocytic activity (P > 0.01).[6] | [6] |
| Mouse Peritoneal Macrophages | Not specified | 10, 50, 100 | Time-dependent increase in pro-inflammatory cytokine expression. | [7] |
Experimental Protocols
Materials and Reagents
-
Phagocytic Cells: Murine bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., RAW 264.7, THP-1).
-
Cell Culture Medium: RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cefodizime: Stock solution prepared in a suitable solvent (e.g., sterile water or PBS) and filter-sterilized.
-
Fluorescent Particles: Fluorescently labeled latex beads (e.g., 1 µm, fluorescein isothiocyanate [FITC]-labeled) or pH-sensitive fluorescent dye-labeled bioparticles (e.g., pHrodo™ E. coli BioParticles™).
-
Opsonizing Agent (optional): Immunoglobulin G (IgG) for opsonizing particles.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Trypan Blue Solution: 0.4%.
-
Quenching Solution: Trypan blue (0.2 mg/mL in PBS) to quench the fluorescence of non-internalized particles.
-
Fixation Buffer: 4% paraformaldehyde (PFA) in PBS.
-
Flow Cytometer: Equipped with appropriate lasers and filters for the chosen fluorophore.
Experimental Workflow Diagram
Caption: Experimental workflow for the phagocytosis assay.
Step-by-Step Protocol
-
Cell Preparation: a. Culture macrophages in appropriate medium until they reach 70-80% confluency. b. For adherent cells, detach them using a cell scraper or trypsin-EDTA. c. Wash the cells with PBS and resuspend in fresh culture medium. d. Determine cell viability and concentration using a hemocytometer and trypan blue exclusion. Adjust the cell suspension to a final concentration of 1 x 10^6 cells/mL.
-
Cefodizime Treatment: a. Seed 1 x 10^6 cells per well in a 24-well plate. b. Prepare working solutions of Cefodizime in culture medium at desired concentrations (e.g., 10, 25, 50, 100, 200 µg/mL). Include a vehicle control (medium without Cefodizime). c. Pre-incubate the cells with the Cefodizime working solutions for a specified period (e.g., 1-4 hours) at 37°C in a 5% CO2 incubator.
-
Preparation of Fluorescent Particles: a. If using opsonized particles, incubate the fluorescent beads or bacteria with an appropriate concentration of IgG for 1 hour at 37°C. b. Wash the opsonized particles twice with PBS to remove unbound IgG. c. Resuspend the particles in culture medium at a concentration that results in a desired particle-to-cell ratio (e.g., 10:1).
-
Phagocytosis Assay: a. Add the fluorescent particle suspension to each well of the 24-well plate containing the Cefodizime-treated and control cells. b. Centrifuge the plate at 300 x g for 3 minutes to synchronize particle-cell contact. c. Incubate the plate at 37°C for 1-2 hours to allow for phagocytosis. A control plate can be incubated at 4°C to assess particle binding without internalization.
-
Quenching and Cell Harvesting: a. After incubation, gently aspirate the medium and wash the cells twice with cold PBS to remove non-adherent particles. b. To distinguish between internalized and surface-bound particles, add a quenching solution (e.g., trypan blue) to each well and incubate for 5-10 minutes at room temperature. c. For adherent cells, detach them by gentle scraping or using a non-enzymatic cell dissociation solution. d. Transfer the cell suspension to flow cytometry tubes.
-
Flow Cytometry Analysis: a. Wash the cells once with cold PBS. b. Fix the cells with 4% PFA for 15 minutes at room temperature. c. Wash the cells again with PBS and resuspend in FACS buffer (PBS with 1% BSA). d. Acquire data on a flow cytometer. Gate on the macrophage population based on forward and side scatter characteristics. e. Analyze the percentage of fluorescent cells (phagocytic cells) and the mean fluorescence intensity (MFI) of the fluorescent-positive population.
Signaling Pathway
Cefodizime's immunomodulatory effects, including the enhancement of phagocytosis, may be mediated through the Toll-like receptor 4 (TLR4) signaling pathway.[8] Ligation of TLR4 by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), initiates a signaling cascade that leads to the activation of nuclear factor-kappa B (NF-κB).[8] NF-κB then translocates to the nucleus and induces the expression of pro-inflammatory cytokines, which can further enhance phagocytic activity. Cefodizime may augment this pathway, leading to a more robust phagocytic response.[8]
Caption: Putative signaling pathway for Cefodizime-enhanced phagocytosis.
Conclusion
This application note provides a comprehensive protocol for assessing the immunomodulatory effects of Cefodizime on phagocytosis using flow cytometry. The detailed methodology, data summary, and pathway diagrams offer a valuable resource for researchers investigating the therapeutic potential of Cefodizime and other immunomodulatory agents. The adaptability of this protocol allows for its application to various phagocytic cell types and target particles, facilitating a broader understanding of drug-immune cell interactions.
References
- 1. In vitro and ex vivo enhancement of nonspecific phagocytosis by cefodizime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stimulatory effect of cefodizime on macrophage-mediated phagocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Effect of cefodizime on the immune system: in vitro studies] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Clinical evaluation and immunomodulatory study of cefodizime] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cefodizime, an aminothiazolyl cephalosporin. IV. Influence on the immune system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In-vitro effects of cefodizime on leucocyte functions and colony formation from granulocyte-monocyte progenitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nl.go.kr [nl.go.kr]
- 8. Immunomodulating effects of cefodizime on Klebsiella pneumoniae-stimulated neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: (E)-Cefodizime Minimum Inhibitory Concentration (MIC) Testing Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive protocol for determining the Minimum Inhibitory Concentration (MIC) of (E)-Cefodizime, a third-generation cephalosporin antibiotic. The MIC is the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism and is a critical metric for assessing antimicrobial susceptibility.[1][2] This protocol is based on the widely accepted broth microdilution method, aligned with guidelines from regulatory bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[3][4] Included are detailed experimental procedures, data presentation tables with known this compound MIC values for various bacterial species, and visualizations to clarify the workflow and mechanism of action.
Introduction to this compound
This compound is a broad-spectrum, third-generation cephalosporin antibiotic with bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria.[5] Like other β-lactam antibiotics, its efficacy is primarily linked to its ability to disrupt bacterial cell wall synthesis. Determining the MIC is essential for both clinical diagnostics and drug development research to monitor bacterial resistance and establish effective dosing regimens.[2]
Mechanism of Action: Cefodizime exerts its bactericidal effect by binding to and inactivating Penicillin-Binding Proteins (PBPs) located on the inner membrane of the bacterial cell wall.[5][6] In Escherichia coli, it shows a high affinity for PBP 1A, 1B, and 3.[5][6] These proteins are enzymes critical for the final steps of peptidoglycan synthesis. Inhibition of these enzymes leads to the arrest of cell wall synthesis, resulting in cell lysis and death.[6]
Caption: Mechanism of action of this compound.
In Vitro Activity of this compound
The following tables summarize the MIC50 (concentration inhibiting 50% of isolates) and MIC90 (concentration inhibiting 90% of isolates) values for this compound against various bacterial species.
Table 1: MIC Data for Enterobacteriaceae
| Organism | MIC50 (mg/L) | MIC90 (mg/L) | Citation(s) |
|---|---|---|---|
| Escherichia coli | 0.12 | 0.5 - <1 | [5][7] |
| Klebsiella spp. | 0.25 | 64 | [7] |
| Proteus mirabilis | 0.016 | 0.03 | [7] |
| Salmonella spp. | 0.25 | 0.5 | [7] |
| Shigella spp. | 0.25 | 0.5 - <1 | [5][7] |
| Enterobacter cloacae | 1 | 64 | [7] |
| Citrobacter freundii | 1 | 128 | [7] |
| Serratia marcescens | 2 | 8 | [7][8] |
| Morganella morganii | N/A | 4 | [5] |
| Providencia stuartii | 0.5 | 1 |[7] |
Table 2: MIC Data for Other Gram-Negative Bacteria
| Organism | MIC50 (mg/L) | MIC90 (mg/L) | Citation(s) |
|---|---|---|---|
| Haemophilus influenzae | ≤0.008 | ≤0.008 - 0.05 | [5][7] |
| Neisseria gonorrhoeae | ≤0.008 | ≤0.008 - 0.05 | [5][7][9] |
| Neisseria meningitidis | ≤0.008 | ≤0.008 - 0.05 | [5][7] |
| Moraxella catarrhalis | N/A | 0.05 (β-lactamase neg) | [5] |
| Pseudomonas aeruginosa | 32 | >128 | [7][10] |
| Acinetobacter baumannii | 32 | >128 |[7][10] |
Table 3: MIC Data for Gram-Positive Bacteria
| Organism | MIC50 (mg/L) | MIC90 (mg/L) | Citation(s) |
|---|---|---|---|
| Staphylococcus aureus (MSSA) | 8 | 8 | [7] |
| Staphylococcus aureus (MRSA) | Resistant | Resistant | [8][10] |
| Streptococcus pneumoniae | 0.12 | 0.5 | [5][7] |
| Streptococcus pyogenes | 0.12 | 0.5 | [5][7] |
| Enterococcus faecalis | Resistant | Resistant |[5] |
Note: Methicillin-susceptible S. aureus (MSSA), Methicillin-resistant S. aureus (MRSA). Values can vary based on testing methodology and geographic location of isolates.
Experimental Protocol: Broth Microdilution Method
This protocol describes the determination of the MIC of this compound using the broth microdilution method in 96-well microtiter plates. This is a standard and widely used technique.[11][12]
Materials and Reagents
-
This compound analytical powder
-
Appropriate solvent (e.g., sterile distilled water, DMSO, as per manufacturer's instructions)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates with lids
-
Bacterial strains (test organisms and quality control strains)
-
Tryptic Soy Agar (or other appropriate solid medium)
-
Sterile saline (0.85%) or phosphate-buffered saline (PBS)
-
McFarland 0.5 turbidity standard
-
Spectrophotometer or turbidimeter
-
Multichannel pipette and sterile tips
-
Incubator (35°C ± 2°C)
Quality Control (QC)
Before testing clinical isolates, the entire system (media, antibiotic dilutions, inoculum) must be validated using well-characterized QC reference strains, such as those from the American Type Culture Collection (ATCC).
-
Example QC Strains:
-
Escherichia coli ATCC® 25922™
-
Staphylococcus aureus ATCC® 29213™
-
Pseudomonas aeruginosa ATCC® 27853™
-
Streptococcus pneumoniae ATCC® 49619™ (requires supplemented media)
-
The resulting MIC values for QC strains must fall within the acceptable ranges published by CLSI or EUCAST.
Experimental Workflow
Caption: Broth microdilution experimental workflow.
Step-by-Step Procedure
Step 1: Preparation of this compound Stock Solution
-
Weigh the required amount of this compound powder.
-
Dissolve in the appropriate solvent to create a high-concentration stock solution (e.g., 1280 mg/L). Ensure complete dissolution.[13]
Step 2: Inoculum Preparation
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.
-
Transfer the colonies to a tube containing sterile saline.
-
Vortex to create a smooth suspension.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Within 15 minutes, dilute this adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.
Step 3: Plate Preparation and Serial Dilution
-
Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.
-
Add an appropriate volume of the this compound stock solution to the first well to achieve the highest desired concentration and mix.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to create a gradient of antibiotic concentrations. Discard 100 µL from the last well.
-
Leave at least one well as a positive growth control (no antibiotic) and one as a sterility control (no bacteria).
Step 4: Inoculation
-
Add 10 µL of the final diluted bacterial inoculum (from Step 2) to each well, except for the sterility control. This brings the final volume in each well to 110 µL.
Step 5: Incubation
-
Cover the plate with a lid to prevent evaporation.
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air. For fastidious organisms, specific atmospheric and media requirements may apply.[14]
Step 6: Reading the MIC
-
After incubation, place the plate on a dark, non-reflective surface.
-
Visually inspect the wells for turbidity (bacterial growth).
-
The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).[2][15]
-
Check the control wells: The growth control should be turbid, and the sterility control should be clear.
Interpretation of Results
The raw MIC value (e.g., 2 mg/L) is interpreted by comparing it to established clinical breakpoints. These breakpoints are concentration thresholds defined by organizations like CLSI and EUCAST to categorize an isolate as Susceptible (S), Intermediate (I), or Resistant (R).[2]
-
Susceptible (S): High likelihood of therapeutic success at a standard dosing regimen.
-
Intermediate (I): Therapeutic success is uncertain. The infection may respond to higher doses or if the drug concentrates at the site of infection.
-
Resistant (R): High likelihood of therapeutic failure.
Caption: Logic for interpreting MIC results.
References
- 1. idexx.com [idexx.com]
- 2. litfl.com [litfl.com]
- 3. EUCAST: Bacteria [eucast.org]
- 4. chainnetwork.org [chainnetwork.org]
- 5. In vitro activity of cefodizime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cefodizime, an aminothiazolylcephalosporin. I. In vitro activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The in-vitro activity of cefodizime: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro activity of cefodizime (HR-221) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interpretive criteria for cefodizime in vitro susceptibility tests with Neisseria gonorrhoeae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro antimicrobial activity evaluation of cefodizime (HR221), a new semisynthetic cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. integra-biosciences.com [integra-biosciences.com]
- 12. youtube.com [youtube.com]
- 13. apec.org [apec.org]
- 14. EUCAST: MIC Determination [eucast.org]
- 15. bmglabtech.com [bmglabtech.com]
Application Notes and Protocols for In-vivo Efficacy Testing of (E)-Cefodizime in Immunocompromised Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefodizime, a third-generation cephalosporin, exhibits a broad spectrum of antibacterial activity. Notably, its in-vivo efficacy, particularly in immunocompromised hosts, often surpasses expectations based on in-vitro susceptibility data alone.[1][2] This enhanced effect is attributed to the immunomodulatory properties of Cefodizime, which can bolster the host's immune response against pathogens.[1][3] These application notes provide a framework for the in-vivo evaluation of Cefodizime, with a specific focus on protocols for immunocompromised mouse models.
A Note on the (E)-Isomer: It is critical to understand that Cefodizime, as an oxime-containing cephalosporin, exists as geometric isomers, (E) and (Z). The clinically relevant and antibacterially potent form is the (Z)-isomer. The (E)-isomer is generally considered less active. Extensive literature searches did not yield any specific in-vivo efficacy data for the (E)-isomer of Cefodizime in immunocompromised mouse models. The protocols detailed below are based on studies conducted with Cefodizime, presumed to be the (Z)-isomer. Researchers investigating the (E)-isomer would need to adapt these protocols and conduct foundational efficacy studies.
Data Presentation
Due to the limited availability of specific quantitative data from single-agent (E)-Cefodizime efficacy studies in immunocompromised mouse models in publicly accessible literature, the following tables are presented as templates. Researchers should populate these tables with their own experimental data.
Table 1: Survival Rate of Immunocompromised Mice with Systemic Infection
| Treatment Group | Dose (mg/kg) | Administration Route | Number of Animals | Survival Rate (%) at Day X | Mean Survival Time (Days) |
| Vehicle Control | - | - | |||
| This compound | |||||
| (Z)-Cefodizime | |||||
| Comparator Drug |
Table 2: Bacterial Load Reduction in Thighs of Neutropenic Mice
| Treatment Group | Dose (mg/kg) | Time Post-Infection (hours) | Mean Bacterial Load (log10 CFU/thigh) ± SD | Change from Control (log10 CFU/thigh) |
| Untreated Control (0h) | - | 0 | - | |
| Vehicle Control (24h) | - | 24 | - | |
| This compound | 24 | |||
| (Z)-Cefodizime | 24 | |||
| Comparator Drug | 24 |
Table 3: Median Effective Dose (ED50) of Cefodizime in Immunocompromised Mice
| Pathogen | Mouse Strain | Immunosuppression Method | Endpoint | ED50 (mg/kg) | 95% Confidence Interval |
| Survival | |||||
| Bacterial Load Reduction |
Experimental Protocols
Protocol 1: Induction of Neutropenia in Mice using Cyclophosphamide
This protocol is a standard method for inducing neutropenia to create an immunocompromised mouse model for antibacterial efficacy studies.
Materials:
-
Cyclophosphamide (lyophilized powder)
-
Sterile, pyrogen-free saline or water for injection
-
Female ICR or BALB/c mice (6-8 weeks old)
-
Sterile syringes and needles (25-27 gauge)
Procedure:
-
Reconstitution of Cyclophosphamide: Aseptically reconstitute the cyclophosphamide powder with sterile saline to a final concentration of 20 mg/mL.
-
Acclimatization: Allow mice to acclimatize to the laboratory conditions for at least 3-5 days before the start of the experiment.
-
Immunosuppression:
-
Administer cyclophosphamide intraperitoneally (i.p.) at a dose of 150 mg/kg four days prior to infection (Day -4).
-
Administer a second i.p. dose of 100 mg/kg one day before infection (Day -1).
-
-
Verification of Neutropenia (Optional but Recommended): On the day of infection (Day 0), a small blood sample can be collected from a satellite group of mice via the tail vein to confirm neutropenia (neutrophil count <100 cells/µL).
Protocol 2: Systemic Infection Model in Immunocompromised Mice
This model is suitable for evaluating the efficacy of Cefodizime against systemic bacterial infections.
Materials:
-
Neutropenic mice (prepared as in Protocol 1)
-
Bacterial strain of interest (e.g., Staphylococcus aureus MRSA, Pseudomonas aeruginosa)
-
Tryptic Soy Broth (TSB) or other suitable bacterial culture medium
-
Sterile saline
-
This compound, (Z)-Cefodizime (if available), and comparator antibiotic
-
Appropriate vehicle for drug administration
Procedure:
-
Inoculum Preparation:
-
Culture the bacterial strain overnight in TSB at 37°C.
-
Wash the bacterial cells with sterile saline and resuspend to the desired concentration (e.g., 1 x 10^7 CFU/mL). The exact inoculum size should be determined in preliminary studies to establish a lethal or sublethal infection model.
-
-
Infection:
-
Inject the bacterial suspension intraperitoneally (i.p.) or intravenously (i.v.) into the neutropenic mice. The volume is typically 0.1-0.2 mL.
-
-
Treatment:
-
At a predetermined time post-infection (e.g., 1-2 hours), administer the first dose of this compound, vehicle control, or comparator drug.
-
The route of administration (e.g., subcutaneous, intravenous) and dosing schedule should be based on the pharmacokinetic properties of the compound.
-
-
Monitoring:
-
Monitor the mice at least twice daily for a specified period (e.g., 7-14 days) for signs of morbidity and mortality.
-
Record survival data to generate survival curves.
-
Protocol 3: Neutropenic Mouse Thigh Infection Model
This localized infection model is widely used to assess the in-vivo bactericidal or bacteriostatic activity of antibiotics.[4][5][6]
Materials:
-
Same as Protocol 2.
Procedure:
-
Inoculum Preparation: Prepare the bacterial inoculum as described in Protocol 2. A typical inoculum for the thigh model is around 1 x 10^6 CFU per thigh.
-
Infection:
-
Anesthetize the neutropenic mice.
-
Inject 0.1 mL of the bacterial suspension into the posterior thigh muscle of one or both hind limbs.
-
-
Treatment:
-
Initiate treatment at a specified time post-infection (e.g., 2 hours).
-
Administer this compound, vehicle, or comparator drug according to the study design.
-
-
Assessment of Bacterial Load:
-
At the end of the treatment period (e.g., 24 hours), euthanize the mice.
-
Aseptically dissect the thigh muscle(s).
-
Homogenize the tissue in a known volume of sterile saline.
-
Perform serial dilutions of the homogenate and plate on appropriate agar plates to determine the number of colony-forming units (CFU) per gram of tissue.
-
Calculate the change in bacterial load compared to the untreated control group.
-
Mandatory Visualizations
Cefodizime's Mechanism of Action and Immunomodulatory Pathway
References
- 1. Cefodizime as a biological response modifier: a review of its in-vivo, ex-vivo and in-vitro immunomodulatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo activity of cefodizime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Immunopharmacological activity of cefodizime in young and elderly subjects: in vitro and ex vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]
- 5. noblelifesci.com [noblelifesci.com]
- 6. imquestbio.com [imquestbio.com]
Troubleshooting & Optimization
Troubleshooting low solubility of (E)-Cefodizime in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low solubility of (E)-Cefodizime in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous buffers important?
This compound is a third-generation cephalosporin antibiotic administered parenterally, meaning it is given by injection (intravenously or intramuscularly). For effective parenteral administration, the drug must be completely dissolved in a suitable aqueous buffer to ensure its safety, bioavailability, and therapeutic efficacy. Poor solubility can lead to the formation of precipitates, which can cause embolism and other adverse effects.
Q2: What are the key physicochemical properties of this compound that influence its solubility?
This compound is a hydrophilic compound.[1] Its solubility is significantly influenced by its acidic and basic functional groups. The pKa values for this compound are approximately 2.68 (strongest acidic) and 3.45 (strongest basic). This means that the molecule's overall charge, and therefore its solubility, will change with the pH of the aqueous buffer. It is commercially available as a disodium salt, which generally exhibits higher aqueous solubility compared to the free acid form.
Q3: What is the expected solubility of this compound sodium salt in water?
The solubility of Cefodizime sodium salt in water has been reported to be 100 mg/mL and as high as 270 mg/mL.[2][3] However, solubility can be affected by factors such as temperature, pH, and the presence of other ions in the solution.
Troubleshooting Low Solubility of this compound
Q4: I am observing precipitation or incomplete dissolution of this compound in my aqueous buffer. What are the potential causes?
Several factors can contribute to the low solubility of this compound. These include:
-
pH of the buffer: As a molecule with both acidic and basic functional groups, the solubility of Cefodizime is highly pH-dependent. Its solubility is generally lowest near its isoelectric point and increases as the pH moves away from this point.
-
Buffer composition: The type and concentration of the buffer salts can influence the solubility of Cefodizime.
-
Temperature: Temperature can affect the solubility of Cefodizime. For many cephalosporins, solubility increases with temperature.
-
Purity of the compound: Impurities in the this compound sample can affect its solubility characteristics.
-
Polymorphism: Different crystalline forms (polymorphs) of a drug can have different solubilities.
Q5: How can I systematically troubleshoot the low solubility of this compound?
A stepwise approach is recommended to identify and resolve solubility issues. The following workflow can guide your troubleshooting process:
Data on this compound Solubility and Stability
Table 1: Solubility of this compound Sodium Salt
| Solvent | Temperature | Solubility | Reference |
| Water | 25 °C | 100 mg/mL | [2][4] |
| Water | Not Specified | 270 mg/mL | [3] |
| DMSO | 25 °C | 100 mg/mL | [2][4] |
| Ethanol | 25 °C | Insoluble | [2][4] |
Table 2: Stability of this compound in Different Intravenous Fluids
| Infusion Fluid (in 0.9% NaCl or 5% Dextrose) | Temperature | Stability (Time to <90% of initial concentration) | Reference |
| 0.9% Sodium Chloride | Room Temperature | > 24 hours | [5] |
| 0.9% Sodium Chloride | 4 °C | > 6 days | [5] |
| 5% Dextrose in Water | Room Temperature | > 24 hours | [5] |
| 5% Dextrose in Water | 4 °C | > 6 days | [5] |
| 10% Dextrose in Water | Room Temperature | > 24 hours | [5] |
| 10% Dextrose in Water | 4 °C | > 6 days | [5] |
| 5% Amino Acid Injection | Room Temperature | > 24 hours | [5] |
| 5% Amino Acid Injection | 4 °C | > 6 days | [5] |
| 3% Polygeline | Room Temperature | > 24 hours | [5] |
| 3% Polygeline | 4 °C | > 6 days | [5] |
Experimental Protocols
Protocol 1: Determination of pH-Dependent Equilibrium Solubility of this compound using the Shake-Flask Method
This protocol is adapted from the WHO guidelines for Biopharmaceutics Classification System-based classification.[4][6][7]
Objective: To determine the equilibrium solubility of this compound in aqueous buffers at different pH values.
Materials:
-
This compound disodium salt
-
Phosphate buffer (e.g., 0.1 M) at pH 4.5, 6.8, and 7.4
-
Citrate buffer (e.g., 0.1 M) at pH 4.5 and 6.0
-
Deionized water
-
Hydrochloric acid and Sodium hydroxide for pH adjustment
-
Mechanical shaker or orbital incubator shaker with temperature control
-
Centrifuge
-
Validated analytical method (e.g., HPLC-UV) for quantification of Cefodizime
Procedure:
-
Buffer Preparation: Prepare the required aqueous buffers at the desired pH values.
-
Sample Preparation: Add an excess amount of this compound powder to vials containing a known volume (e.g., 10 mL) of each buffer. Ensure that there is undissolved solid material at the bottom of each vial.
-
Equilibration: Place the vials in a mechanical shaker set at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-48 hours) to reach equilibrium.
-
Sample Collection and Separation: After equilibration, stop the agitation and allow the suspensions to settle. Carefully withdraw an aliquot from the supernatant. Separate the undissolved solid by centrifugation (e.g., 10,000 rpm for 15 minutes) or filtration through a suitable filter (e.g., 0.22 µm PVDF) that does not adsorb the drug.
-
Quantification: Dilute the clear supernatant with a suitable solvent and analyze the concentration of dissolved Cefodizime using a validated analytical method.
-
pH Measurement: Measure the pH of the saturated solution to confirm it has not significantly changed during the experiment.
Protocol 2: Dissolution Testing of this compound for Parenteral Use
This protocol is a general guideline for the dissolution testing of a parenteral drug product, based on USP General Chapter <711> Dissolution.[8][9][10][11] The specific parameters should be optimized and validated for the particular formulation.
Objective: To evaluate the dissolution rate of a lyophilized or powder for injection formulation of this compound.
Apparatus: USP Apparatus 2 (Paddle Apparatus) is commonly used.
Dissolution Medium:
-
Volume: 900 mL
-
Composition: Phosphate buffer, pH 7.4, to mimic physiological pH.
-
Temperature: 37 ± 0.5 °C
Procedure:
-
Apparatus Setup: Set up the dissolution apparatus according to USP <711> guidelines. Equilibrate the dissolution medium to 37 ± 0.5 °C.
-
Sample Introduction: Carefully introduce a known amount of the this compound formulation into the dissolution vessel.
-
Agitation: Start the paddle rotation at a specified speed (e.g., 50 rpm).
-
Sampling: Withdraw aliquots of the dissolution medium at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes). Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Sample Analysis: Filter the samples promptly and analyze the concentration of dissolved Cefodizime using a validated analytical method (e.g., HPLC-UV).
-
Data Analysis: Calculate the percentage of the labeled amount of Cefodizime dissolved at each time point and generate a dissolution profile.
References
- 1. Oxidative coupling for the spectrophotometric determination of certain cephalosporins and acetaminophen in drug formulations - Arabian Journal of Chemistry [arabjchem.org]
- 2. Degradation kinetics of a new cephalosporin derivative in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Degradation kinetics in aqueous solution of cefotaxime sodium, a third-generation cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. The mechanism of ceftazidime degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. researchgate.net [researchgate.net]
- 11. enamine.net [enamine.net]
Interpreting unexpected MIC results for (E)-Cefodizime
Welcome to the technical support resource for (E)-Cefodizime. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable advice for interpreting Minimum Inhibitory Concentration (MIC) results. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during antimicrobial susceptibility testing (AST) of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is the less active geometric isomer of the third-generation cephalosporin antibiotic, Cefodizime. The active form is the Z-isomer (or syn-isomer). Cefodizime exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.[1] It binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan in the bacterial cell wall. This disruption leads to cell lysis and death.[2]
Q2: What are the expected MIC ranges for Cefodizime against common bacteria?
The in vitro activity of Cefodizime is comparable to other third-generation cephalosporins.[3] It is highly active against many Enterobacteriaceae and some Gram-positive organisms. However, it shows limited activity against Pseudomonas aeruginosa, Acinetobacter baumannii, and Enterococci.[3][4] The table below summarizes typical MIC50 and MIC90 values from published studies. Note that these values can vary between studies and geographic locations.
Table 1: Expected MIC Ranges for Cefodizime
| Bacterial Species | MIC50 (mg/L) | MIC90 (mg/L) |
| Escherichia coli | 0.12 | 0.5 |
| Klebsiella pneumoniae | 0.25 | 64 |
| Proteus mirabilis | 0.016 | 0.03 |
| Salmonella spp. | 0.25 | 0.5 |
| Shigella spp. | 0.25 | 0.5 |
| Enterobacter cloacae | 1 | 64 |
| Serratia marcescens | 2 | 8 |
| Pseudomonas aeruginosa | 32 | >128 |
| Acinetobacter baumannii | 32 | >128 |
| Staphylococcus aureus (MSSA) | 8 | 8 |
| Streptococcus pyogenes | 0.12 | 0.5 |
| Streptococcus pneumoniae | 0.12 | 0.5 |
| Enterococcus spp. | - | Resistant |
Data compiled from multiple sources.[3][4]
Q3: Are there established clinical breakpoints for Cefodizime from CLSI or EUCAST?
Currently, Cefodizime is not listed in the latest publicly available breakpoint tables from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[5][6][7] This may be due to its limited current clinical use in the regions these bodies primarily serve. Researchers should therefore rely on published MIC distributions and quality control ranges from reference strains to interpret their results. For specific clinical applications, older guidelines or region-specific recommendations may need to be consulted.
Troubleshooting Unexpected MIC Results
Unexpected MIC results, such as higher-than-expected values (resistance) or lower-than-expected values (hyper-susceptibility), can arise from a variety of factors. This section provides a systematic approach to troubleshooting these discrepancies.
Issue 1: MIC Values are Consistently Higher Than Expected
If your observed MIC values for this compound are consistently higher than the published ranges for your test organism or quality control strains, consider the following potential causes:
-
Presence of the Inactive (E)-Isomer: The "(E)-" prefix in your compound name is critical. The E-isomer of Cefodizime is reported to be 2 to 32 times less active than the Z-isomer against Gram-negative bacteria.[1] High MICs could indicate that your drug stock contains a significant proportion of the E-isomer, either as a manufacturing impurity or due to degradation from exposure to acidic conditions or light.[1]
-
Bacterial Resistance Mechanisms: The test organism may possess intrinsic or acquired resistance mechanisms. For third-generation cephalosporins like Cefodizime, the most common mechanisms are:
-
Beta-Lactamase Production: Production of enzymes like Extended-Spectrum β-Lactamases (ESBLs) or AmpC cephalosporinases can hydrolyze and inactivate Cefodizime.[8][9]
-
Target Site Modification: Alterations in the structure of Penicillin-Binding Proteins (PBPs) can reduce the binding affinity of Cefodizime, rendering it less effective.[8]
-
Reduced Permeability: Changes in the outer membrane porins of Gram-negative bacteria can limit the entry of the antibiotic into the cell.[10]
-
-
Experimental Error: Several technical factors can lead to falsely elevated MICs. These include:
-
Inoculum Too Heavy: An excessively high concentration of bacteria in the inoculum can overwhelm the antibiotic, leading to apparent resistance.[4]
-
Incorrect Incubation: Deviations from the recommended incubation time, temperature, or atmosphere can affect both bacterial growth and antibiotic activity.
-
Media Issues: Incorrect pH of the Mueller-Hinton broth or agar, or cation concentrations that are not properly adjusted, can impact the activity of the antibiotic.
-
Troubleshooting Workflow for High MICs
References
- 1. tsijournals.com [tsijournals.com]
- 2. academic.oup.com [academic.oup.com]
- 3. The in-vitro activity of cefodizime: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro antimicrobial activity of cefodizime, a third generation cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 6. EUCAST: Guidance Documents [eucast.org]
- 7. EUCAST: EUCAST - Home [eucast.org]
- 8. infectionsinsurgery.org [infectionsinsurgery.org]
- 9. Mechanisms of cephalosporin resistance in indicator Escherichia coli isolated from food animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An overview of the antimicrobial resistance mechanisms of bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (E)-Cefodizime Degradation and Experimental Impact
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (E)-Cefodizime. It addresses common issues related to its degradation products and their potential impact on experimental results.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the handling and analysis of this compound.
Question: I am observing unexpected peaks in my HPLC chromatogram when analyzing this compound. What could be the cause?
Answer:
Unexpected peaks in your HPLC chromatogram are often indicative of this compound degradation. Like other cephalosporins, this compound is susceptible to degradation, primarily through the hydrolysis of its β-lactam ring. This can be accelerated by factors such as pH, temperature, and the presence of certain buffers.
Possible Degradation Products: Based on the known degradation pathways of similar third-generation cephalosporins, the unexpected peaks could correspond to one or more of the following degradation products:
-
Open-ring derivatives: Formed by the cleavage of the β-lactam ring.
-
Decarboxylated products: Resulting from the loss of a carboxyl group.
-
Isomers and epimers: (Z)-Cefodizime and other stereoisomers may form under certain conditions.
Troubleshooting Steps:
-
Review Sample Preparation and Storage:
-
Ensure that your samples are prepared fresh and analyzed promptly.
-
Store stock solutions and samples at the recommended temperature (typically 2-8°C) and protect them from light.
-
Avoid prolonged exposure to ambient temperatures.
-
-
Evaluate Mobile Phase and pH:
-
The pH of your mobile phase can significantly influence the stability of this compound. Cephalosporins are generally more stable in slightly acidic to neutral conditions.
-
Consider using a mobile phase with a pH between 4 and 7.
-
-
Perform Stress Testing:
-
To confirm if the unknown peaks are degradation products, you can perform forced degradation studies. Expose a sample of this compound to acidic, basic, oxidative, and thermal stress conditions as recommended by ICH guidelines (Q1A(R2)).[1]
-
Analyze the stressed samples by HPLC to see if the intensity of the unknown peaks increases.
-
-
Utilize Mass Spectrometry (LC-MS):
-
If available, use LC-MS to identify the mass-to-charge ratio (m/z) of the unknown peaks. This information can help in elucidating their chemical structures and confirming them as degradation products.
-
Question: My antimicrobial susceptibility testing (AST) results for this compound are inconsistent or show lower than expected potency. What could be the issue?
Answer:
Inconsistent or lower-than-expected potency in AST can be a direct consequence of this compound degradation. The β-lactam ring is the pharmacologically active core of the molecule responsible for its antibacterial activity. Cleavage of this ring results in a loss of potency.
Troubleshooting Steps:
-
Verify Stock Solution Integrity:
-
Prepare fresh stock solutions of this compound for each experiment.
-
Use a validated stability-indicating method, such as HPLC, to confirm the concentration and purity of your stock solution before use.
-
-
Control Incubation Conditions:
-
Be mindful of the temperature and duration of your incubation steps. Prolonged incubation at 37°C can lead to significant degradation.
-
Minimize the time between the preparation of your antibiotic dilutions and their use in the assay.
-
-
Assess Media Components:
-
Certain components in the culture media could potentially accelerate the degradation of this compound.
-
If you suspect a media-related issue, you can run a control experiment by incubating this compound in the media alone and analyzing its stability over time by HPLC.
-
-
Consider the Presence of β-Lactamases:
-
If you are working with bacterial strains that may produce β-lactamases, these enzymes will rapidly degrade this compound, leading to a loss of activity.
-
Ensure you are using appropriate control strains in your experiments.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The primary degradation pathway for this compound, similar to other cephalosporins, is the hydrolysis of the four-membered β-lactam ring. This process can be catalyzed by acidic or basic conditions. Other potential degradation pathways include isomerization to the (Z)-isomer and modifications of the side chains.
Q2: How can I prevent the degradation of this compound during my experiments?
A2: To minimize degradation, it is crucial to:
-
Store the compound in a cool, dry, and dark place.
-
Prepare solutions fresh and use them promptly.
-
Maintain the pH of solutions within a stable range (typically slightly acidic to neutral).
-
Avoid exposure to high temperatures for extended periods.
Q3: What analytical methods are suitable for identifying and quantifying this compound and its degradation products?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for separating and quantifying this compound from its degradation products.[2][3][4] For structural elucidation of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly effective.[1][5]
Q4: Do the degradation products of this compound have any biological activity?
A4: Generally, once the β-lactam ring is cleaved, the resulting degradation products lose their antibacterial activity. However, some degradation products of cephalosporins have been reported to have the potential for immunological reactions.[1]
Data Presentation
Table 1: Summary of this compound Stability under Different Conditions (Hypothetical Data)
| Condition | Temperature (°C) | Duration | This compound Remaining (%) | Major Degradation Products Observed |
| 0.1 M HCl | 25 | 24h | 65 | Open-ring derivative A, Isomer B |
| 0.1 M NaOH | 25 | 4h | 40 | Open-ring derivative A, Decarboxylated product C |
| pH 7 Buffer | 25 | 48h | 92 | Minor amounts of Open-ring derivative A |
| pH 7 Buffer | 37 | 24h | 78 | Open-ring derivative A, Isomer B |
| Thermal (Solid) | 60 | 7 days | 95 | Minor surface degradation |
Note: This table presents hypothetical data for illustrative purposes. Actual degradation rates will vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for developing a stability-indicating HPLC method. Method validation in accordance with ICH guidelines is essential.
-
Chromatographic System:
-
HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
-
Mobile Phase:
-
A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH 4-7) and an organic solvent (e.g., acetonitrile or methanol). The exact composition should be optimized to achieve good separation between this compound and its degradation products.
-
-
Detection:
-
UV detection at a wavelength where this compound and its major degradation products have significant absorbance (e.g., 254 nm or 270 nm).
-
-
Procedure:
-
Prepare a standard stock solution of this compound of known concentration in a suitable solvent (e.g., water or mobile phase).
-
Prepare samples for analysis by diluting them to an appropriate concentration with the mobile phase.
-
Inject a fixed volume (e.g., 20 µL) of the standard and sample solutions into the HPLC system.
-
Record the chromatograms and determine the peak areas for this compound and any degradation products.
-
Calculate the concentration of this compound and the percentage of degradation products.
-
Protocol 2: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products.
-
Acid Hydrolysis: Incubate a solution of this compound in 0.1 M HCl at room temperature for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before HPLC analysis.
-
Base Hydrolysis: Incubate a solution of this compound in 0.1 M NaOH at room temperature for a specified period (e.g., 1, 2, 4 hours). Neutralize the solution before HPLC analysis.
-
Oxidative Degradation: Treat a solution of this compound with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
Thermal Degradation: Expose a solid sample of this compound to elevated temperatures (e.g., 60°C) for an extended period (e.g., 1-2 weeks). Also, reflux a solution of this compound for several hours.
-
Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) or sunlight.
Analyze all stressed samples using a validated stability-indicating HPLC method and compare the chromatograms to that of an unstressed control sample.
Visualizations
References
- 1. Identification and Characterization of Hydrolytic Degradation Products of Cefditoren Pivoxil using LC and LC-MS/TOF - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijnrd.org [ijnrd.org]
- 3. Determination of Cefixime by a Validated Stability-Indicating HPLC Method and Identification of its Related Substances by LC-MS/MS Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sysrevpharm.org [sysrevpharm.org]
- 5. [Identification of impurity peaks in the HPLC chromatogram by LC-MS and two-dimensional chromatographic correlation spectroscopy] - PubMed [pubmed.ncbi.nlm.nih.gov]
Avoiding common errors in preparing (E)-Cefodizime working solutions
Welcome to the technical support center for (E)-Cefodizime. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the preparation and handling of this compound working solutions, helping you to avoid common errors and troubleshoot issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
A1: this compound is a third-generation cephalosporin antibiotic with a broad spectrum of activity against aerobic gram-positive and gram-negative bacteria.[1] It is often used in research for its antibacterial properties and has also been noted for its immunomodulatory effects.[1] It is typically supplied as a sodium salt, which is a white to light yellowish-white crystalline powder.[2]
Q2: What are the recommended solvents for preparing this compound stock solutions?
A2: this compound sodium salt is highly soluble in water and Dimethyl Sulfoxide (DMSO). For most in vitro applications, preparing a high-concentration stock solution in sterile DMSO is recommended. For certain applications or if DMSO is not suitable for your experimental system, sterile water can be used.
Q3: How should I store this compound powder and stock solutions?
A3: this compound powder should be stored at -20°C for long-term stability. Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. When stored at -20°C, the stock solution is generally stable for at least one month, and for up to six months at -80°C.[3] Always refer to the manufacturer's instructions for specific storage recommendations.
Q4: Can I sterilize this compound solutions by autoclaving?
A4: No, you should not autoclave this compound solutions. Like other β-lactam antibiotics, this compound is heat-labile and will degrade at high temperatures. To prepare sterile solutions, use sterile solvents (e.g., sterile water or DMSO) and sterile filtration with a 0.22 µm filter.
Troubleshooting Guide
This guide addresses specific issues you may encounter when preparing and using this compound working solutions.
| Problem | Potential Cause | Recommended Solution |
| Incomplete Dissolution of this compound Powder | Insufficient solvent volume. | Ensure you are using the correct volume of solvent to achieve a concentration within the solubility limits (see solubility table below). |
| Low-quality solvent. | Use high-purity, anhydrous DMSO or sterile, nuclease-free water. | |
| Inadequate mixing. | Vortex the solution for a sufficient amount of time. Gentle warming (to no more than 37°C) or sonication can also aid dissolution. | |
| Precipitation of this compound Upon Dilution in Aqueous Buffer or Cell Culture Medium | The concentration of the working solution is too high and exceeds the aqueous solubility of this compound. | Prepare a more dilute working solution. It is often better to perform a serial dilution. |
| The final concentration of DMSO in the aqueous solution is too low to maintain solubility. | For cell culture experiments, ensure the final DMSO concentration does not exceed 0.5%, as higher concentrations can be toxic to cells. If solubility is still an issue, consider using a co-solvent system for in vivo studies. | |
| Interaction with components in the buffer or medium. | Some media components can cause precipitation. Prepare a small test batch to check for compatibility before making a large volume. Adding the this compound solution to the medium slowly while vortexing can sometimes prevent precipitation. | |
| Color Change of the Solution | Degradation of the compound. | A change in color, often to a yellow or reddish-yellow, can indicate degradation of the cephalosporin. This can be caused by exposure to light, high temperatures, or inappropriate pH. Prepare fresh solutions and protect them from light. |
| Incompatibility with other reagents. | A color change was observed when acetylcysteine was mixed with cefodizime. Avoid mixing this compound with incompatible compounds. | |
| Inconsistent or Unexpected Experimental Results | Degradation of the this compound working solution. | Prepare fresh working solutions for each experiment. Avoid storing diluted working solutions for extended periods, even at 4°C. |
| Repeated freeze-thaw cycles of the stock solution. | Aliquot your stock solution into single-use volumes to minimize freeze-thaw cycles. | |
| Inaccurate pipetting or dilution. | Ensure your pipettes are calibrated and use proper pipetting techniques to ensure accurate concentrations. |
Data Presentation
Solubility Data
| Solvent | Solubility | Notes |
| Water | 270 mg/mL (for sodium salt) | Highly soluble. |
| DMSO | 100 mg/mL | Recommended for preparing high-concentration stock solutions. |
Stability of this compound in Intravenous Infusion Fluids
The following table summarizes the stability of cefodizime (4 mg/mL) in various intravenous fluids. Stability is defined as retaining more than 90% of the initial concentration.
| Infusion Fluid | Storage Temperature | Stability Duration |
| 0.9% Sodium Chloride | Room Temperature | At least 24 hours |
| 0.9% Sodium Chloride | 4°C | At least 6 days |
| 5% Dextrose in Water | Room Temperature | At least 24 hours |
| 5% Dextrose in Water | 4°C | At least 6 days |
| 10% Dextrose in Water | Room Temperature | At least 24 hours |
| 10% Dextrose in Water | 4°C | At least 6 days |
| 5% Amino Acid Injection | Room Temperature | At least 24 hours |
| 5% Amino Acid Injection | 4°C | At least 6 days |
| 3% Polygeline | Room Temperature | At least 24 hours |
| 3% Polygeline | 4°C | At least 6 days |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
Materials:
-
This compound sodium salt (Molecular Weight: 628.6 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 100 mM stock solution, you will need:
-
Mass (g) = 100 mmol/L * 1 L/1000 mL * 1 mL * 628.6 g/mol = 0.06286 g = 62.86 mg
-
-
Weigh the this compound: Accurately weigh 62.86 mg of this compound sodium salt powder in a sterile microcentrifuge tube.
-
Add DMSO: Add 1 mL of sterile, anhydrous DMSO to the tube.
-
Dissolve: Vortex the tube until the powder is completely dissolved. Gentle warming to 37°C can be used if necessary.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of a 100 µM this compound Working Solution for Cell Culture
Materials:
-
100 mM this compound stock solution in DMSO (from Protocol 1)
-
Sterile cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Perform a serial dilution: To minimize precipitation and ensure accuracy, it is best to perform a serial dilution.
-
Step 1 (Intermediate Dilution): Add 10 µL of the 100 mM stock solution to 990 µL of sterile cell culture medium to make a 1 mM intermediate solution. Mix well by gentle pipetting.
-
Step 2 (Final Working Solution): Add 100 µL of the 1 mM intermediate solution to 900 µL of sterile cell culture medium to achieve a final concentration of 100 µM.
-
-
Final DMSO Concentration: The final concentration of DMSO in the 100 µM working solution will be 0.1%, which is generally well-tolerated by most cell lines.
-
Use Immediately: It is recommended to prepare the working solution fresh for each experiment.
Mandatory Visualizations
Experimental Workflow for Preparing a Working Solution
Caption: Workflow for preparing this compound stock and working solutions.
Logical Relationship for Troubleshooting Precipitation
Caption: Troubleshooting guide for precipitation of this compound solutions.
Signaling Pathway of this compound's Immunomodulatory Effect
Caption: this compound's modulation of the LPS-TLR4-NF-κB signaling pathway.
References
Technical Support Center: (E)-Cefodizime Animal Infection Model Studies
Welcome to the technical support center for researchers utilizing (E)-Cefodizime in animal infection models. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed to provide answers to common questions and solutions for problems you may encounter during your research.
Q1: My in vivo results with this compound are better than what my in vitro MIC data predicted. Is this expected?
A1: Yes, this is a frequently observed phenomenon with Cefodizime.[1][2] The enhanced in vivo efficacy is attributed to its immunomodulatory properties, which are not captured by standard in vitro antibacterial assays.[1][2] Cefodizime has been shown to stimulate host defense mechanisms, including phagocyte and lymphocyte functions, which work in synergy with its direct bactericidal activity.[1]
Troubleshooting:
-
Confirm Immune Status: Ensure your animal model has a competent immune system if you wish to leverage this effect. In immunosuppressed models, the efficacy will rely more heavily on the direct antibacterial action.
-
Consider the Infection Site: The immunomodulatory effects may be more pronounced in certain infection models (e.g., systemic infections) compared to others.
Q2: I am seeing variable efficacy of this compound between different animal species. Why is this happening?
A2: Pharmacokinetic properties of Cefodizime, such as serum half-life and protein binding, can vary significantly between animal species.[3] These differences will alter the free drug concentration at the site of infection, directly impacting efficacy.
Troubleshooting:
-
Species-Specific PK Data: Refer to established pharmacokinetic data for the animal species you are using (see Table 1).
-
Dose Adjustments: You may need to adjust the dosage regimen based on the known pharmacokinetic parameters for your specific animal model to achieve comparable drug exposure.
Q3: How does plasma protein binding affect the efficacy of this compound in my experiments?
A3: this compound has a high affinity for serum proteins.[3] Only the unbound (free) fraction of the drug is microbiologically active.[4] Therefore, high protein binding can reduce the amount of free drug available to act on the bacteria. The impact of protein binding can also differ depending on the infection site.[4]
Troubleshooting:
-
Measure Free Drug Concentration: If feasible, measure the free concentration of Cefodizime in the plasma of your animals to get a more accurate measure of the active drug.
-
Consider the Infection Model: Be aware that the correlation between total and free drug levels and efficacy can vary between systemic and localized infections.
Q4: I am not seeing the expected efficacy in my immunosuppressed animal model. What could be the reason?
A4: The efficacy of this compound in immunosuppressed animals relies more on its direct bactericidal activity rather than its immunomodulatory effects.
Troubleshooting:
-
Higher Doses: You may require higher doses or more frequent administration to achieve the desired therapeutic effect in the absence of a robust immune response.
-
Combination Therapy: Consider using Cefodizime in combination with other antimicrobial agents, such as aminoglycosides, which has been shown to have synergistic effects in immunocompromised mice.[5]
Q5: What is the recommended dosage of this compound for a murine infection model?
A5: Dosages in murine models can vary depending on the type of infection and the desired therapeutic effect. Prophylactic treatments in Balb/c mice have used 30 mg/kg/day administered intraperitoneally twice a day for four days.[6] For studying immunomodulatory effects in BALB/c mice, dosages of 0.4, 0.8, and 1.8 mg per day have been used.[7]
Troubleshooting:
-
Pilot Study: It is highly recommended to perform a pilot dose-ranging study for your specific infection model and bacterial strain to determine the optimal dosage.
-
Literature Review: Consult literature for dosages used in similar models (see Table 2 for examples).
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Different Animal Species
| Animal Species | Elimination Half-life (hours) | Protein Binding (%) | Reference(s) |
| Mice | 1.17 | High (not specified) | [3] |
| Rabbits | 3.53 | High (not specified) | [3] |
| Humans | ~3.5 | Not specified | [8] |
Note: "High" protein binding is stated in the literature, but specific percentages for all species were not consistently available.
Table 2: Examples of this compound Dosages in Murine Models
| Mouse Strain | Infection Model | Dosage | Administration Route | Purpose of Study | Reference(s) |
| Balb/c | Prophylactic (Candida albicans) | 30 mg/kg/day (in 2 doses) for 4 days | Intraperitoneal (i.p.) | Investigate immunostimulatory effect | [6] |
| NMRI | Macrophage activation | Not specified | Not specified | Investigate immunostimulatory effect | [6] |
| BALB/c | Immunomodulation study (no infection) | 0.4, 0.8, and 1.8 mg/day for 7 days | Not specified | Mimic prolonged chemotherapy | [7] |
| CD1 Swiss | Pneumonia (heat-killed S. pneumoniae) | 30 mg/kg/dose every 12 hours | Subcutaneous (s.c.) | Investigate anti-inflammatory response | [9] |
Experimental Protocols
Murine Pneumonia Model (Klebsiella pneumoniae)
This protocol is a synthesis of commonly used methods for inducing pneumonia in mice to test antibiotic efficacy.
-
Animal Model: Female C57BL/6J or BALB/c mice, 7-8 weeks old.
-
Bacterial Culture: Culture Klebsiella pneumoniae (e.g., strain ATCC 43816) overnight on a suitable agar medium. Prepare an inoculum in sterile phosphate-buffered saline (PBS) to the desired concentration (e.g., 1-2 x 10^7 CFU in 20 µL).[10]
-
Anesthesia: Anesthetize the mice using inhaled isoflurane.
-
Inoculation:
-
Intratracheal Inoculation: Surgically expose the trachea and inject the bacterial suspension (e.g., 20 µL) directly into the trachea using a 30-gauge needle.[10]
-
Intranasal Inoculation: While the mouse is anesthetized, gently instill the bacterial suspension (e.g., 50 µL) into the nares. Hold the mouse in a vertical position for a short period to facilitate inhalation into the lungs.[9]
-
-
Treatment:
-
Initiate this compound treatment at a predetermined time post-infection.
-
The route of administration can be subcutaneous (s.c.) or intraperitoneal (i.p.), depending on the experimental design.
-
Administer the appropriate vehicle to the control group.
-
-
Endpoint Measurement (Bacterial Burden):
-
At selected time points, humanely euthanize the mice.
-
Aseptically remove the lungs and homogenize them in sterile PBS.
-
Perform serial dilutions of the lung homogenate and plate on appropriate agar plates.
-
Incubate the plates and count the colony-forming units (CFU) to determine the bacterial load in the lungs. The primary outcome is typically CFU per lung.[11]
-
Murine Systemic Infection Model (Escherichia coli)
This protocol outlines a general procedure for establishing a systemic infection in mice.
-
Animal Model: CBA/J mice.
-
Bacterial Culture: Culture uropathogenic Escherichia coli (UPEC), such as strain CFT073, overnight. Resuspend the bacteria in sterile PBS to the desired concentration (e.g., 1 x 10^6 CFU).[12]
-
Inoculation:
-
Intravenous Injection: Inject the bacterial suspension into the tail vein of the mice.[12]
-
Intraperitoneal Injection: Inject the bacterial suspension into the peritoneal cavity.
-
-
Treatment:
-
Administer this compound at specified intervals post-infection via a suitable route (e.g., s.c. or i.p.).
-
The control group should receive the vehicle alone.
-
-
Endpoint Measurement (Bacterial Burden):
-
At desired time points, euthanize the mice.
-
Aseptically harvest organs such as the spleen, liver, and kidneys.[12]
-
Homogenize the organs in sterile PBS.
-
Perform serial dilutions and plate on selective agar to quantify the bacterial load (CFU/gram of tissue).
-
Visualizations
Signaling Pathway
References
- 1. In vivo activity of cefodizime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cefodizime. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cefodizime, an aminothiazolylcephalosporin. II. Comparative studies on the pharmacokinetic behavior in laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Overview of the Protein Binding of Cephalosporins in Human Body Fluids: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Therapeutic efficacy of cefodizime in combination with aminoglycosides against systemic infections caused by Pseudomonas aeruginosa in immunocompromised tumour bearing mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cefodizime, an aminothiazolyl cephalosporin. IV. Influence on the immune system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of cefodizime and cefotaxime on cellular and humoral immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Immunomodulating effects of cefodizime on Klebsiella pneumoniae-stimulated neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. academic.oup.com [academic.oup.com]
- 11. Expert workshop summary: Advancing toward a standardized murine model to evaluate treatments for antimicrobial resistance lung infections - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
Technical Support Center: Optimizing Flow Cytometry for Cefodizime-Treated Phagocytosis Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing flow cytometry to assess the phagocytic capacity of cells treated with Cefodizime.
Frequently Asked Questions (FAQs)
Q1: What is the primary effect of Cefodizime on phagocytosis?
A1: Cefodizime, a third-generation cephalosporin, has been shown to possess immunomodulatory properties, notably enhancing the phagocytic activity of immune cells such as neutrophils and macrophages.[1][2][3][4][5] This enhancement is dose-dependent and can be observed both in vitro and ex vivo.[4][5]
Q2: How does Cefodizime enhance phagocytosis?
A2: The precise molecular mechanism is not fully elucidated, but it is suggested that Cefodizime may modulate intracellular signaling pathways that regulate the phagocytic process.[1][6] This could involve enhancing the function of phagocytic receptors like Fcγ receptors (FcγR) and complement receptor 3 (CR3), and potentially influencing downstream signaling molecules like spleen tyrosine kinase (Syk).
Q3: What is a typical effective concentration range for Cefodizime in in vitro phagocytosis assays?
A3: Studies have demonstrated that Cefodizime can enhance phagocytosis at concentrations starting from 25 µg/mL.[4] The optimal concentration may vary depending on the cell type and experimental conditions, so a dose-response experiment is recommended.
Q4: Can Cefodizime treatment affect the physical characteristics of phagocytes in flow cytometry?
A4: While direct studies on Cefodizime-induced changes in forward scatter (FSC) and side scatter (SSC) are limited, it is possible that cellular activation by Cefodizime could lead to subtle changes in cell size (FSC) and internal complexity/granularity (SSC).[7] It is crucial to establish a baseline scatter profile for untreated cells and compare it with Cefodizime-treated cells.
Q5: Does Cefodizime induce autofluorescence in phagocytes?
A5: There is no direct evidence to suggest that Cefodizime itself is a significant source of autofluorescence. However, cellular activation states can sometimes influence autofluorescence.[8] It is always recommended to include an unstained, Cefodizime-treated control to assess any potential changes in background fluorescence.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No observable increase in phagocytosis with Cefodizime treatment. | Suboptimal Cefodizime concentration: The concentration of Cefodizime may be too low to elicit a significant response. | Perform a dose-response experiment with a range of Cefodizime concentrations (e.g., 10 µg/mL to 200 µg/mL) to determine the optimal concentration for your specific cell type and assay conditions.[4] |
| Inappropriate incubation time: The duration of Cefodizime treatment may be too short. | Optimize the pre-incubation time of phagocytes with Cefodizime. A typical range is 1 to 24 hours. | |
| Cell health issues: Phagocytes may be stressed or non-viable, impairing their function. | Ensure high cell viability (>95%) before starting the experiment. Use a viability dye to exclude dead cells from the analysis. | |
| High background fluorescence in the control (no fluorescent particles) sample. | Autofluorescence of phagocytes: Some cell types, like macrophages, can have high intrinsic autofluorescence. Cefodizime treatment might alter this. | Include an unstained control (cells only) and a Cefodizime-treated unstained control to establish the baseline autofluorescence. If autofluorescence is high, consider using a brighter fluorophore for labeling the target particles or using a flow cytometer with appropriate filters for autofluorescence subtraction. |
| Non-specific antibody binding: If using opsonized particles, the antibody may be binding non-specifically to the phagocytes. | Block Fc receptors on phagocytes with an Fc-blocking reagent before adding opsonized particles. | |
| Difficulty in distinguishing between phagocytic and non-phagocytic populations. | Inadequate separation of positive and negative peaks: The fluorescence intensity of the labeled particles may be too low, or there may be a wide distribution of fluorescence. | Increase the concentration of the fluorescent label on the target particles. Ensure proper compensation settings if using multiple fluorophores. |
| Overlap with debris or aggregated particles: Debris or clumps of fluorescent particles can be mistaken for cells. | Set a proper forward scatter (FSC) and side scatter (SSC) gate to exclude debris and aggregates. A live/dead stain can also help to exclude non-cellular events. Consider a "fluorescence minus one" (FMO) control for the phagocytosis channel to set a stringent gate for positive events. | |
| Shift in forward scatter (FSC) and/or side scatter (SSC) of Cefodizime-treated cells. | Cellular activation or morphological changes: Cefodizime may induce changes in cell size or granularity upon activation. | Carefully establish the FSC/SSC gate for your phagocyte population using untreated cells. If there is a significant shift with Cefodizime treatment, adjust the gate accordingly for the treated samples, ensuring you are still analyzing the target cell population. It is advisable to use a cell surface marker (e.g., CD11b for macrophages) to positively identify the phagocyte population, making the gating less dependent on FSC/SSC alone. |
Quantitative Data Summary
The following tables summarize the expected outcomes of Cefodizime treatment on phagocytosis based on available literature.
Table 1: Effect of Cefodizime on Phagocytic Activity (in vitro)
| Parameter | Control (No Cefodizime) | Cefodizime-Treated | Reference |
| Phagocytic Rate/Frequency (%) | Baseline | Increased | [3][4] |
| Phagocytic Index | Baseline | Increased | [3][4] |
| Effective Concentration | N/A | Starting from 25 µg/mL | [4] |
Table 2: Ex vivo Enhancement of Phagocytosis with Cefodizime Treatment
| Parameter | Pre-treatment | Post-treatment (Cefodizime) | Reference |
| Phagocytic Capacity | Decreased (in patients with infections) | Normalized and Enhanced | [9] |
| Phagocytosis-associated Respiratory Burst | Decreased (in uremic patients) | Stimulated and long-lasting effect | [10] |
Experimental Protocols
Detailed Methodology for Cefodizime-Treated Phagocytosis Assay using Flow Cytometry
This protocol provides a general framework. Optimization of cell numbers, particle-to-cell ratio, and incubation times is recommended for specific experimental setups.
1. Preparation of Phagocytes:
-
Isolate primary phagocytes (e.g., peripheral blood mononuclear cells for monocyte-derived macrophages, or neutrophils) or culture a phagocytic cell line (e.g., THP-1, U937).
-
For adherent cells, gently detach them using a non-enzymatic cell dissociation solution to preserve surface receptors.
-
Wash the cells with complete culture medium and adjust the cell concentration to 1 x 10^6 cells/mL.
-
Pre-treat the phagocytes with the desired concentration of Cefodizime (or vehicle control) for the optimized duration (e.g., 1-24 hours) at 37°C in a CO2 incubator.
2. Labeling of Target Particles:
-
Use fluorescently labeled particles such as FITC-conjugated E. coli or fluorescent beads.
-
Alternatively, label your target bacteria or cells with a fluorescent dye like CFSE or pHrodo according to the manufacturer's instructions.
-
Wash the labeled particles extensively to remove any unbound dye.
-
Resuspend the particles in an appropriate buffer (e.g., PBS or RPMI) and determine their concentration.
3. Phagocytosis Reaction:
-
After Cefodizime pre-treatment, wash the phagocytes to remove excess drug.
-
Resuspend the phagocytes in assay buffer (e.g., RPMI with 1% BSA).
-
Add the fluorescently labeled particles to the phagocytes at an optimized particle-to-cell ratio (e.g., 10:1).
-
Incubate the mixture at 37°C for a predetermined time (e.g., 30-60 minutes) to allow for phagocytosis. Include a control at 4°C to assess for mere binding versus active internalization.
-
Stop the phagocytosis by adding ice-cold PBS or a fixation solution (e.g., 1% paraformaldehyde).
4. Quenching of Extracellular Fluorescence (Optional but Recommended):
-
To differentiate between internalized and surface-bound particles, add a quenching agent like trypan blue to the samples just before analysis. Trypan blue will quench the fluorescence of the externally bound particles.
5. Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on the phagocyte population based on FSC and SSC. Use a cell surface marker if necessary for accurate identification.
-
Exclude doublets and dead cells.
-
Analyze the fluorescence intensity of the phagocyte population in the appropriate channel (e.g., FITC channel).
-
Determine the percentage of fluorescent (phagocytic) cells and the mean fluorescence intensity (MFI) of the positive population.
Mandatory Visualizations
Caption: A flowchart outlining the key steps in a flow cytometry-based phagocytosis assay with Cefodizime treatment.
Caption: A diagram illustrating the potential signaling cascade involved in Cefodizime's enhancement of phagocytosis.
References
- 1. Interference of Antibacterial Agents with Phagocyte Functions: Immunomodulation or “Immuno-Fairy Tales”? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cefodizime: a new cephalosporin with apparent immune-stimulating properties in chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Clinical evaluation and immunomodulatory study of cefodizime] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro and ex vivo enhancement of nonspecific phagocytosis by cefodizime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stimulatory effect of cefodizime on macrophage-mediated phagocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. Current and Future Flow Cytometry Applications Contributing to Antimicrobial Resistance Control - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of cefodizime and ceftriaxone on phagocytic function in patients with severe infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cefodizime: enhancement of depressed phagocytosis-associated respiratory burst activity in chronic uremic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Adjusting (E)-Cefodizime concentration for different bacterial growth phases
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (E)-Cefodizime. The information is tailored to address specific issues that may arise during experiments, particularly concerning the adjustment of drug concentration for different bacterial growth phases.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a third-generation cephalosporin antibiotic. Its primary mechanism of action is the inhibition of bacterial cell wall synthesis. It covalently binds to penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of peptidoglycan, a critical component of the bacterial cell wall. This inhibition disrupts cell wall integrity, leading to cell lysis and bacterial death, classifying it as a bactericidal agent.
Q2: Why is the bacterial growth phase important when determining the effective concentration of this compound?
A2: The efficacy of this compound is highly dependent on the metabolic state of the bacteria, which varies significantly across different growth phases. Since this compound targets cell wall synthesis, it is most effective during the exponential (log) phase , when bacteria are actively dividing and synthesizing new cell walls.[1][2] In the lag phase , bacteria are adapting to their new environment with limited cell division, and in the stationary phase , net growth ceases due to nutrient limitation or waste accumulation.[3][4] Consequently, bacteria in the lag and stationary phases are generally less susceptible to this compound.
Q3: How do I determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound for bacteria in different growth phases?
A3: You will need to adapt the standard broth microdilution method to prepare bacterial inoculums from the desired growth phase. Detailed protocols for lag, exponential, and stationary phase MIC/MBC determination are provided in the "Experimental Protocols" section below. The key difference lies in the preparation of the bacterial culture before its introduction into the MIC assay.
Q4: I am observing higher MIC values for stationary phase bacteria. Is this expected?
A4: Yes, this is an expected outcome. Bacteria in the stationary phase have a significantly reduced rate of cell wall synthesis. Since this compound's primary target is this process, stationary phase bacteria are inherently less susceptible, resulting in higher MIC and MBC values compared to bacteria in the exponential phase.
Q5: Can sub-inhibitory concentrations of this compound have any effect on bacteria?
A5: Yes. Studies have shown that even at concentrations below the MIC, this compound can induce morphological changes in bacteria, such as filamentation in E. coli and the formation of clusters in S. aureus. It can also reduce the adherence of bacteria to host cells.[5]
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent MIC/MBC results between replicates. | - Inconsistent inoculum size.- Improper serial dilution of this compound.- Contamination of the culture. | - Ensure the bacterial inoculum is standardized to the correct optical density (OD) for each experiment.- Use calibrated pipettes and fresh dilution series for each assay.- Perform sterility checks on your media and reagents. |
| No bacterial growth in the positive control well. | - Inactive bacterial culture.- Incorrect growth medium.- Presence of residual antibiotics or contaminants. | - Use a fresh bacterial culture for each experiment.- Ensure the Mueller-Hinton Broth (MHB) is properly prepared and supports the growth of your bacterial strain.- Use sterile, disposable labware. |
| Unexpectedly low MIC for stationary phase bacteria. | - The bacterial culture may not have fully entered the stationary phase.- The stationary phase culture may have a high proportion of dead cells, affecting the initial viable cell count. | - Ensure the overnight culture has been incubated for a sufficient duration (e.g., 16-18 hours) to reach the stationary phase.- Perform a viable cell count (CFU/mL) on your stationary phase culture before starting the MIC assay to confirm the density of live bacteria. |
| This compound precipitates in the growth medium. | - The concentration of this compound is too high for its solubility in the medium. | - If high concentrations are necessary, consider using a small amount of a biocompatible solvent like DMSO (up to 1%) to aid in solubilization. Note this modification in your experimental records as it may affect bacterial growth.[6] |
Quantitative Data Summary
The following tables provide hypothetical, yet plausible, MIC and MBC values for this compound against representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria in different growth phases. These values illustrate the expected trend of decreased susceptibility in lag and stationary phases.
Table 1: this compound MIC and MBC for Staphylococcus aureus
| Growth Phase | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Lag | 4 | 16 | 4 | Bactericidal |
| Exponential | 1 | 2 | 2 | Bactericidal |
| Stationary | 16 | 64 | 4 | Bactericidal |
Table 2: this compound MIC and MBC for Escherichia coli
| Growth Phase | MIC (µg/mL) | MBC (µg/mL) | Interpretation |
| Lag | 2 | 8 | 4 |
| Exponential | 0.5 | 1 | 2 |
| Stationary | 8 | 32 | 4 |
Experimental Protocols
Protocol 1: Determination of Growth Phase-Specific MIC and MBC of this compound
This protocol is adapted from standard broth microdilution methods.[6][7]
Materials:
-
This compound powder
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Bacterial strain of interest (e.g., S. aureus, E. coli)
-
Spectrophotometer
-
Incubator (37°C)
-
Sterile agar plates
Procedure:
Part A: Preparation of Bacterial Inoculum
-
Exponential Phase Inoculum (Standard Method):
-
Inoculate a single bacterial colony into fresh MHB.
-
Incubate at 37°C with shaking until the culture reaches the mid-exponential phase (typically an OD600 of 0.4-0.6).
-
Dilute the culture in fresh MHB to a final concentration of approximately 5 x 10^5 CFU/mL.
-
-
Lag Phase Inoculum:
-
Inoculate a single colony from an overnight agar plate into fresh, pre-warmed MHB.
-
Immediately dilute the culture to the final concentration of 5 x 10^5 CFU/mL without prior incubation. The MIC assay should be started as soon as possible after inoculation.
-
-
Stationary Phase Inoculum:
-
Inoculate a single bacterial colony into fresh MHB.
-
Incubate at 37°C with shaking for 16-18 hours to ensure the culture has reached the stationary phase.
-
Dilute the stationary phase culture in fresh MHB to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Part B: Broth Microdilution MIC Assay
-
Prepare a stock solution of this compound in a suitable solvent and then dilute it in MHB.
-
Perform two-fold serial dilutions of the this compound solution in the wells of a 96-well plate, with each well containing 100 µL of the diluted antibiotic.
-
Add 100 µL of the prepared bacterial inoculum (from Part A) to each well, bringing the total volume to 200 µL.
-
Include a positive control (inoculum without antibiotic) and a negative control (MHB without inoculum).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound that shows no visible bacterial growth (turbidity).
Part C: MBC Determination
-
From the wells corresponding to the MIC and higher concentrations, plate 100 µL of the culture onto sterile agar plates.
-
Incubate the plates at 37°C for 24 hours.
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count.
Visualizations
Caption: Experimental workflow for determining growth phase-specific MIC and MBC.
Caption: Mechanism of action of this compound on the bacterial cell wall.
References
- 1. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]
- 2. Pharmacodynamic Thresholds for Beta-Lactam Antibiotics: A Story of Mouse Versus Man - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Lag Phase Is a Distinct Growth Phase That Prepares Bacteria for Exponential Growth and Involves Transient Metal Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. protocols.io [protocols.io]
- 7. microchemlab.com [microchemlab.com]
Validation & Comparative
An In Vitro Showdown: (E)-Cefodizime vs. Cefotaxime Against Escherichia coli
For the research community and drug development professionals, this guide provides a detailed in vitro comparison of the antibacterial efficacy of (E)-Cefodizime and Cefotaxime against the common Gram-negative pathogen, Escherichia coli. This analysis is based on available experimental data to objectively assess their relative performance.
This compound and Cefotaxime are both third-generation cephalosporin antibiotics that exhibit a broad spectrum of activity against a variety of bacterial species. Their primary mechanism of action involves the inhibition of bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs), which are essential for the final step in peptidoglycan synthesis. This disruption leads to cell lysis and bacterial death. While sharing a common mode of action, structural differences between the two molecules may influence their antibacterial potency and spectrum. Notably, cefodizime possesses a 3-methyl-5-carboxymethyl-1,3-thiazole-2-thio group in the 3' position, a substituent not present in cefotaxime, which has been suggested to contribute to differences in their biological activity[1][2].
Quantitative Comparison of Antibacterial Activity
The following tables summarize the available quantitative data on the in vitro activity of this compound and Cefotaxime against E. coli. It is important to note that the data presented is a synthesis from multiple studies and may not represent a direct head-to-head comparison under identical experimental conditions.
Table 1: Minimum Inhibitory Concentration (MIC) Data
| Antibiotic | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | E. coli Strains | Reference |
| This compound | 0.12 | 0.5 | Naturally non-beta-lactamase-producing | [3] |
| Cefotaxime | ≤0.25 | 0.25 | Clinical Isolates | [4] |
| Cefotaxime | - | >32 | Cefotaxime-resistant isolates | [5] |
MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
Table 2: Bactericidal Activity Data
| Antibiotic | Assay | E. coli Strain(s) | Key Findings | Reference |
| Cefotaxime | Time-Kill Kinetic Model | Not specified | Demonstrated strong bactericidal activity, with a more rapid and prolonged effect compared to cefixime. | [6] |
| Cefotaxime | In vitro kinetic model | Not specified | Bactericidal effect was found to be relatively constant over a range of concentrations (0.06-1.2 mg/L). | [7] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and Cefotaxime.
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
The broth microdilution method is a standard procedure for determining the MIC and MBC of antimicrobial agents.
-
Preparation of Antibiotic Solutions: Stock solutions of this compound and Cefotaxime are prepared in a suitable solvent and then serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculum Preparation: E. coli isolates are cultured on an appropriate agar medium, and a few colonies are used to inoculate a saline or broth solution. The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. The suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Incubation: The inoculated microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is visually determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.
-
MBC Determination: To determine the MBC, a small aliquot (typically 10 µL) from each well showing no visible growth is subcultured onto an antibiotic-free agar plate. The plates are incubated at 35-37°C for 18-24 hours. The MBC is defined as the lowest concentration of the antibiotic that results in a ≥99.9% reduction in the initial inoculum count.
Time-Kill Curve Assay
Time-kill curve assays provide information on the rate of bactericidal activity of an antimicrobial agent over time.
-
Inoculum Preparation: A standardized inoculum of E. coli is prepared as described for the MIC/MBC assay, typically to a starting concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL in CAMHB.
-
Exposure to Antibiotics: The bacterial suspension is exposed to various concentrations of this compound and Cefotaxime (e.g., 1x, 2x, and 4x the MIC). A growth control without any antibiotic is also included.
-
Sampling and Viable Cell Counting: At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), aliquots are withdrawn from each culture. The samples are serially diluted in sterile saline or broth and plated onto an appropriate agar medium.
-
Incubation and Colony Counting: The plates are incubated at 35-37°C for 18-24 hours, after which the number of colonies (CFU/mL) is determined.
-
Data Analysis: The results are plotted as the log₁₀ of the viable cell count (CFU/mL) versus time. A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in the initial inoculum count.
Visualizing Experimental Processes and Mechanisms
To better understand the experimental workflow and the underlying mechanism of action, the following diagrams are provided.
Caption: Workflow for in vitro comparison of antibacterial agents.
Caption: Mechanism of action for cephalosporin antibiotics.
Objective Comparison and Conclusion
Based on the available in vitro data, both this compound and Cefotaxime are potent agents against susceptible strains of E. coli. The MIC₉₀ of 0.5 mg/L for cefodizime against non-beta-lactamase-producing E. coli indicates excellent activity[3][8]. Similarly, cefotaxime has been shown to have a low MIC₉₀ (0.25 mg/L) against clinical isolates in some studies[4].
A key differentiator may lie in their activity against resistant strains and their interaction with bacterial virulence factors. One study highlighted that cefodizime behaves differently from cefotaxime at sub-inhibitory concentrations, affecting bacterial adhesion and morphology, which could be attributed to its unique side chain[1]. This suggests that beyond direct killing, cefodizime might have additional effects on bacterial pathogenicity.
References
- 1. Cefodizime: effects of sub-inhibitory concentrations on adhesiveness and bacterial morphology of Staphylococcus aureus and Escherichia coli: comparison with cefotaxime and ceftriaxone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. The in-vitro activity of cefodizime: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The in-vitro activity of ceftazidime compared with that of other cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Spread of Escherichia coli Strains with High-Level Cefotaxime and Ceftazidime Resistance between the Community, Long-Term Care Facilities, and Hospital Institutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [In vitro comparative bactericidal effect of cefotaxime and cefixime in a kinetic model] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Relationship between the bactericidal and bacteriolytic activity of cephalosporins and changes in the cell volumes of Escherichia coli cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro antimicrobial activity of cefodizime, a third generation cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of (E)-Cefodizime's activity against ESBL-producing strains
A comprehensive evaluation of the in-vitro activity of (E)-Cefodizime against Extended-Spectrum Beta-Lactamase (ESBL)-producing bacterial strains remains a critical area of investigation for researchers and drug development professionals. This guide provides a comparative analysis of available data on the efficacy of this compound and other cephalosporins against these challenging pathogens, supported by experimental data and detailed methodologies.
While direct and extensive comparative studies on this compound against a wide array of characterized ESBL-producing strains are limited in recent literature, this guide synthesizes available information to provide a valuable resource. Cefodizime, a third-generation cephalosporin, has demonstrated stability against many plasmid-mediated beta-lactamases, though its efficacy can be compromised by certain chromosomally mediated enzymes[1][2]. Understanding its performance in the context of prevalent ESBLs, such as TEM, SHV, and CTX-M types, is crucial for assessing its potential therapeutic role.
Comparative In-Vitro Activity: A Look at the Data
Table 1: MIC Distribution of Cefodizime against Enterobacteriaceae
| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Escherichia coli | ≤1.0 | >128 | [1] |
| Klebsiella pneumoniae | ≤1.0 | >128 | [1] |
| Enterobacter cloacae | 4.0 | >128 | [1] |
| Serratia marcescens | 2.0 | 64 | [1] |
| Proteus vulgaris | ≤1.0 | 2.0 | [2] |
| Morganella morganii | ≤1.0 | 1.0 | [2] |
Table 2: Comparative MIC Distribution of Other Cephalosporins against ESBL-Producing E. coli
| Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Ceftazidime | 16 | >256 | |
| Cefotaxime | 64 | >256 | |
| Cefepime | 2 | 32 | [3] |
| Ceftriaxone | 64 | >256 | [3] |
Table 3: Comparative MIC Distribution of Other Cephalosporins against ESBL-Producing K. pneumoniae
| Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Ceftazidime | 32 | >256 | [4] |
| Cefotaxime | 128 | >256 | [5] |
| Cefepime | 8 | 64 | [6] |
| Ceftriaxone | 128 | >256 | [3] |
Experimental Protocols
Accurate and reproducible MIC data are foundational to any comparative analysis. The following section details the standardized methodology for determining the MIC of cephalosporins against ESBL-producing strains, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Broth Microdilution Method for MIC Determination (CLSI M07-A9)
The broth microdilution method is a widely accepted standard for determining the MIC of antimicrobial agents.
1. Preparation of Inoculum:
-
Select three to five well-isolated colonies of the test organism from a fresh (18- to 24-hour) agar plate.
-
Transfer the colonies to a tube containing 4 to 5 mL of a suitable broth medium (e.g., Tryptic Soy Broth).
-
Incubate the broth culture at 35°C ± 2°C until it achieves or exceeds the turbidity of a 0.5 McFarland standard.
-
Adjust the turbidity of the inoculum suspension with sterile broth or saline to match that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Within 15 minutes of standardization, dilute the adjusted inoculum suspension in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microdilution plate.
2. Preparation of Antimicrobial Dilutions:
-
Prepare serial twofold dilutions of the antimicrobial agents in CAMHB in a 96-well microdilution plate.
-
The final volume in each well is typically 100 µL.
3. Inoculation and Incubation:
-
Inoculate each well of the microdilution plate with the standardized bacterial suspension.
-
Include a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).
-
Incubate the plates at 35°C ± 2°C in ambient air for 16 to 20 hours for non-fastidious organisms like E. coli and K. pneumoniae.
4. Interpretation of Results:
-
Following incubation, visually inspect the microdilution plates for bacterial growth.
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
For a more detailed protocol, refer to the CLSI document M07-A9[7][8].
Mechanism of Action and Resistance
Understanding the underlying mechanisms of cephalosporin activity and ESBL-mediated resistance is crucial for interpreting susceptibility data.
Cephalosporin Mechanism of Action
Cephalosporins, like other β-lactam antibiotics, exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall. They specifically target and bind to penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis. By acylating the active site of these enzymes, cephalosporins prevent the cross-linking of peptidoglycan chains, leading to a weakened cell wall and ultimately cell lysis. This compound has a high affinity for PBP3 in Escherichia coli[1].
Mechanism of this compound Action.
ESBL-Mediated Resistance
ESBLs are enzymes that hydrolyze the β-lactam ring of penicillins and extended-spectrum cephalosporins, rendering them inactive. The most common ESBLs belong to the TEM, SHV, and CTX-M families. These enzymes are typically plasmid-mediated, which facilitates their spread among different bacterial species[9][10][11]. The production of ESBLs leads to a significant increase in the MIC values of cephalosporins against the producing strains.
ESBL-Mediated Cephalosporin Resistance.
Experimental Workflow for Validation
The validation of this compound's activity against ESBL-producing strains requires a systematic experimental approach.
Workflow for Validating this compound Activity.
Conclusion
The available data suggests that while this compound exhibits activity against some Enterobacteriaceae, its effectiveness against ESBL-producing strains is likely compromised, as indicated by the high MIC90 values observed in broader studies against E. coli and K. pneumoniae. The prevalence of potent ESBLs like CTX-M, which efficiently hydrolyze third-generation cephalosporins, presents a significant challenge.
Direct, head-to-head comparative studies with modern cephalosporin/β-lactamase inhibitor combinations against well-characterized ESBL-producing strains are necessary to definitively establish the clinical utility of this compound in the current landscape of antimicrobial resistance. Researchers are encouraged to conduct such studies following standardized protocols, such as those provided by CLSI, to generate robust and comparable data. This will enable a more precise positioning of this compound in the therapeutic armamentarium against multidrug-resistant Gram-negative bacteria.
References
- 1. In vitro activity and beta-lactamase stability of cefodizime, an aminothiazolyl iminomethoxy cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro antimicrobial activity evaluation of cefodizime (HR221), a new semisynthetic cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cephalosporin MIC Distribution of Extended-Spectrum-β-Lactamase- and pAmpC-Producing Escherichia coli and Klebsiella Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibiotic susceptibility pattern and identification of extended spectrum β-lactamases (ESBLs) in clinical isolates of Klebsiella pneumoniae from Shiraz, Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. webstore.ansi.org [webstore.ansi.org]
- 9. Extended-spectrum β-lactamases in Gram Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Prevalence of TEM, SHV, and CTX-M Beta-Lactamase genes in the urinary isolates of a tertiary care hospital - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of (E)-Cefodizime and Ceftazidime in Preclinical Pneumonia Models
For Researchers, Scientists, and Drug Development Professionals
Mechanism of Action: Targeting Bacterial Cell Wall Synthesis
Both (E)-Cefodizime and Ceftazidime are bactericidal agents that belong to the β-lactam class of antibiotics. Their primary mechanism of action involves the inhibition of bacterial cell wall synthesis, a process crucial for bacterial integrity and survival.[1][2]
This compound and Ceftazidime exert their effects by binding to and inactivating penicillin-binding proteins (PBPs).[2] PBPs are essential enzymes responsible for the final steps of peptidoglycan synthesis, the primary component of the bacterial cell wall. By disrupting this process, the antibiotics lead to the formation of a defective cell wall, ultimately causing bacterial cell lysis and death.[1][2]
Ceftazidime is known to have a high affinity for PBP3 in Gram-negative bacteria, which is critical for septum formation during cell division.[1][3] this compound also targets multiple PBPs, including 1A/B, 2, and 3.[4] Both antibiotics exhibit stability against many β-lactamase enzymes, which are a common mechanism of bacterial resistance.[2][5]
Comparative Data Summary
The following table summarizes key characteristics and available efficacy data for this compound and Ceftazidime. It is important to note that the efficacy data presented here are from different studies and not from a direct comparative trial.
| Feature | This compound | Ceftazidime |
| Class | Third-generation cephalosporin | Third-generation cephalosporin[3] |
| Primary Mechanism | Inhibition of penicillin-binding proteins (PBPs 1A/B, 2, and 3)[4] | Inhibition of penicillin-binding proteins (primarily PBP3 in Gram-negative bacteria)[1][3] |
| Spectrum of Activity | Broad-spectrum against aerobic Gram-positive and Gram-negative bacteria[4] | Broad-spectrum, particularly against Gram-negative bacteria including Pseudomonas aeruginosa[3][5] |
| Pneumonia Indication | Effective against upper and lower respiratory tract infections[4][6] | Used to treat pneumonia and other lower respiratory tract infections[7] |
| Reported Efficacy in Pneumonia Models | Bacterial clearance shown to be at least as effective as other third-generation cephalosporins in in vivo models.[4] | In a murine model of Klebsiella pneumoniae pneumonia, the 50% survival dose (SD50) ranged from 1.0-9.0 mg/kg/dose.[8] |
| Clinical Cure Rates (Pneumonia) | Not specified in the provided results. | In a study of hospital-acquired pneumonia, the cure rate was 60% in the ceftazidime group.[9] In another study, satisfactory clinical responses were observed in 85% of ceftazidime-treated patients with community-acquired pneumonia.[10] |
Experimental Protocol: Murine Model of Klebsiella pneumoniae Pneumonia
To evaluate the efficacy of antimicrobial agents against pneumonia, a murine infection model is commonly employed. The following is a representative experimental protocol based on published studies.[8]
References
- 1. What is the mechanism of Ceftazidime? [synapse.patsnap.com]
- 2. What is Cefodizime Sodium used for? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Cefodizime - Wikipedia [en.wikipedia.org]
- 5. Ceftazidime - Wikipedia [en.wikipedia.org]
- 6. Cefodizime: pharmacological characteristics and potential for clinical use in lower respiratory tract infections | CMAC [cmac-journal.ru]
- 7. Ceftazidime Injection: MedlinePlus Drug Information [medlineplus.gov]
- 8. Evaluation of ceftazidime in experimental Klebsiella pneumoniae pneumonia: comparison with other antibiotics and measurement of its penetration into respiratory tissues and secretions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy of cefepime versus ceftazidime in the treatment of adult pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of ceftazidime with cefamandole for therapy of community-acquired pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the immunomodulatory effects of (E)-Cefodizime in primary human cells
(E)-Cefodizime, a third-generation cephalosporin, distinguishes itself from other antibiotics in its class through its notable immunomodulatory properties. This guide provides a comparative analysis of this compound's effects on primary human immune cells, supported by experimental findings.
This compound has been shown to enhance various functions of the innate and adaptive immune systems, particularly in immunocompromised individuals. Unlike some other cephalosporins, which may have neutral or even suppressive effects on the immune system, Cefodizime actively stimulates phagocytic and lymphocytic responses. This unique characteristic suggests its potential as a dual-action therapeutic agent, combining antimicrobial activity with immune system enhancement.
Comparative Immunomodulatory Effects on Phagocytic Cells
This compound has demonstrated a significant positive impact on the function of phagocytes, including neutrophils and monocytes. In comparative studies, its effects are more pronounced than those of other cephalosporins like ceftriaxone and ceftizoxime.
A clinical trial involving patients with severe bacterial infections showed that granulocyte function normalized more rapidly in patients treated with Cefodizime (within 3 days) compared to those treated with ceftriaxone (7 days). Furthermore, a notable enhancement in phagocytic capacity was observed in the Cefodizime group 14 days after the start of therapy.[1][2]
Table 1: Comparison of this compound and Other Cephalosporins on Phagocyte Function in Human Primary Cells
| Parameter | This compound | Ceftriaxone | Ceftizoxime |
| Phagocytic Rate/Capacity | Enhanced[1][3] | No significant effect or slower enhancement[1] | No significant effect[3] |
| Phagocytic Index | Enhanced[3] | Not reported | No significant effect[3] |
| Bacterial Killing Activity | Enhanced[3] | Not reported | No significant effect[3] |
| Generation of Reactive Oxygen Species | Enhanced | Slower enhancement | Not reported |
Enhancement of Lymphocyte Function
This compound has also been shown to positively modulate the activity of lymphocytes, key players in the adaptive immune response. In a study on immunocompromised patients, Cefodizime, but not ceftizoxime, demonstrated a range of stimulatory effects on lymphocyte populations.[3]
Table 2: Comparison of this compound and Ceftizoxime on Lymphocyte Parameters in Immunocompromised Patients
| Parameter | This compound | Ceftizoxime |
| CD4+ Lymphocyte Count | Increased[3] | No effect[3] |
| CD4+/CD8+ Ratio | Increased[3] | No effect[3] |
| Natural Killer (NK) Cell Activity | Stimulated[3] | No effect[3] |
| IL-2 Receptor Expression | Enhanced[3] | No effect[3] |
Experimental Protocols
Phagocytosis Assay Using Flow Cytometry
This protocol outlines a general method for assessing the phagocytic activity of human neutrophils in response to this compound treatment.
-
Isolation of Human Neutrophils: Isolate neutrophils from fresh human peripheral blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Cell Culture and Treatment: Resuspend the isolated neutrophils in a suitable culture medium (e.g., RPMI 1640) and treat with varying concentrations of this compound or a comparator antibiotic for a specified duration.
-
Opsonization of Bacteria: Opsonize fluorescein-labeled bacteria (e.g., Escherichia coli) with human serum.
-
Phagocytosis: Add the opsonized, fluorescent bacteria to the neutrophil cultures and incubate to allow for phagocytosis.
-
Quenching of Extracellular Fluorescence: Add a quenching agent (e.g., trypan blue) to extinguish the fluorescence of non-ingested bacteria.
-
Flow Cytometry Analysis: Analyze the samples using a flow cytometer to quantify the percentage of neutrophils that have engulfed fluorescent bacteria and the mean fluorescence intensity, which corresponds to the phagocytic capacity.[1][2]
Lymphocyte Proliferation Assay
This protocol provides a general framework for evaluating the effect of this compound on the proliferation of human peripheral blood mononuclear cells (PBMCs).
-
Isolation of PBMCs: Isolate PBMCs from fresh human peripheral blood using density gradient centrifugation.
-
Cell Staining (Optional): For detailed analysis of cell division, label the PBMCs with a fluorescent dye such as Carboxyfluorescein succinimidyl ester (CFSE).
-
Cell Culture and Stimulation: Culture the PBMCs in a suitable medium and treat with this compound or a comparator. Stimulate proliferation using a mitogen (e.g., phytohemagglutinin) or a specific antigen.
-
Incubation: Incubate the cells for a period of 3 to 5 days to allow for proliferation.
-
Analysis:
-
For CFSE-labeled cells: Analyze by flow cytometry to determine the extent of cell division by measuring the dilution of the CFSE dye in daughter cells.
-
For unlabeled cells: Use a method such as the MTT assay to measure the metabolic activity, which correlates with cell proliferation.
-
-
Immunophenotyping (Optional): Use fluorescently-labeled antibodies to identify and quantify specific lymphocyte subpopulations (e.g., CD4+, CD8+, NK cells) within the proliferating cell population using flow cytometry.
Signaling Pathways and Mechanisms of Action
While the precise molecular signaling pathways underlying the immunomodulatory effects of this compound are not yet fully elucidated, the experimental evidence points to a direct or indirect influence on key immune cell functions. The observed effects, such as increased phagocytosis, enhanced T-cell proliferation, and elevated IL-2 receptor expression, suggest a complex interplay with immune signaling cascades.
Caption: Overview of this compound's immunomodulatory effects.
The diagram above illustrates the known effects of this compound on both the innate and adaptive immune systems. It enhances the activity of phagocytes, leading to improved bacterial clearance. Concurrently, it modulates lymphocyte populations, resulting in an increased number of helper T-cells and enhanced NK cell activity. The upregulation of the IL-2 receptor suggests a sensitization of T-cells to growth and activation signals.
Experimental Workflow
The following diagram outlines a typical workflow for investigating the immunomodulatory effects of this compound on primary human cells.
Caption: Experimental workflow for assessing immunomodulatory effects.
This workflow begins with the isolation of primary human immune cells, followed by treatment with this compound and appropriate controls. A battery of functional assays is then performed to assess various aspects of the immune response. The final step involves rigorous data analysis to quantify the observed effects and determine their statistical significance.
References
Validating HPLC Methods for Stability Testing of (E)-Cefodizime: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique in the pharmaceutical industry for assessing the stability of drug substances like (E)-Cefodizime. A validated stability-indicating HPLC method is crucial to ensure that the analytical procedure accurately and precisely measures the drug's concentration and detects any degradation products over time, thus guaranteeing the safety and efficacy of the final pharmaceutical product. This guide provides a comparative overview of the key aspects of validating an HPLC method for the stability testing of this compound, including alternative methods, detailed experimental protocols, and data presentation.
Comparison of Analytical Methods for Stability Testing
While HPLC is the most widely used technique, other methods can also be employed for stability testing. The choice of method depends on the specific requirements of the analysis.
| Analytical Method | Principle | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Separation of components in a mixture based on their differential distribution between a stationary phase and a mobile phase. | High resolution, specificity, sensitivity, and capability for simultaneous determination of the active pharmaceutical ingredient (API) and its degradation products.[1] | Higher cost of equipment and reagents, more complex method development. |
| UV-Visible Spectrophotometry | Measurement of the absorption of ultraviolet or visible radiation by a substance in solution. | Simple, rapid, and cost-effective. | Lacks specificity; cannot distinguish between the API and its degradation products if they have overlapping absorption spectra.[2][3] |
| High-Performance Thin-Layer Chromatography (HPTLC) | A form of planar chromatography where the separation of components is achieved on a high-performance layer of adsorbent. | High sample throughput, low solvent consumption, and cost-effective. | Lower resolution and sensitivity compared to HPLC.[2] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. | Provides structural information about degradation products, enabling their identification.[2][3] | High cost and complexity of the instrument and data analysis. |
Experimental Protocols for a Stability-Indicating HPLC Method
A typical stability-indicating HPLC method for this compound would involve the following steps:
Chromatographic Conditions
A representative HPLC method for a cephalosporin like this compound could utilize the following conditions. Optimization would be required for the specific molecule.
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm)[3][4] |
| Mobile Phase | A gradient or isocratic mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[4][5][6] |
| Flow Rate | 1.0 mL/min[4][5][6] |
| Detection Wavelength | Determined by the UV absorbance maximum of this compound (e.g., 254 nm or 276 nm).[2][4] |
| Injection Volume | 10-20 µL[5][6] |
| Column Temperature | Ambient or controlled (e.g., 30°C).[6] |
Forced Degradation Studies
Forced degradation, or stress testing, is essential to demonstrate the stability-indicating nature of the HPLC method.[1][7] The drug substance is subjected to various stress conditions to produce degradation products.[7][8]
-
Acid Hydrolysis: 0.1 M HCl at 60-80°C for a specified duration.[9]
-
Base Hydrolysis: 0.1 M NaOH at 60-80°C for a specified duration.[9]
-
Oxidative Degradation: 3-30% Hydrogen Peroxide (H₂O₂) at room temperature.[8]
-
Thermal Degradation: The solid drug substance is exposed to high temperatures (e.g., 105°C) for a defined period.[5]
-
Photolytic Degradation: The drug solution is exposed to UV and visible light.
The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[8]
HPLC Method Validation Parameters
The developed HPLC method must be validated according to ICH guidelines to ensure its suitability for stability testing.[1][4]
| Validation Parameter | Acceptance Criteria |
| Specificity | The method should be able to resolve the this compound peak from any degradation products and excipients.[10][11] |
| Linearity | A linear relationship between the analyte concentration and the detector response, typically with a correlation coefficient (R²) of ≥ 0.999.[10][11] The range usually covers 80-120% of the test concentration.[1][12] |
| Accuracy | The closeness of the test results to the true value, typically demonstrated by a recovery of 98.0-102.0%.[10] |
| Precision | - Repeatability (Intra-day): The precision of the method over a short interval of time, with a Relative Standard Deviation (RSD) of ≤ 2.0%.[10] - Intermediate Precision (Inter-day): The precision of the method between different days, analysts, or equipment, with an RSD of ≤ 3.0%.[10] |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated.[4][11] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[4][11] |
| Robustness | The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, flow rate, column temperature).[10] |
| System Suitability | Ensures the chromatographic system is performing adequately. Parameters include tailing factor, theoretical plates, and %RSD of replicate injections.[1] |
Visualizing the Workflow and Validation Relationships
To better understand the processes involved, the following diagrams illustrate the experimental workflow for an HPLC stability study and the logical relationships between HPLC method validation parameters.
Caption: Experimental workflow for an HPLC stability study of this compound.
Caption: Logical relationships in HPLC method validation.
References
- 1. scispace.com [scispace.com]
- 2. ijnrd.org [ijnrd.org]
- 3. Determination of Cefixime by a Validated Stability-Indicating HPLC Method and Identification of its Related Substances by LC-MS/MS Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmascholars.com [pharmascholars.com]
- 6. researchgate.net [researchgate.net]
- 7. biopharminternational.com [biopharminternational.com]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. altabrisagroup.com [altabrisagroup.com]
- 11. assayprism.com [assayprism.com]
- 12. chromatographyonline.com [chromatographyonline.com]
Comparative Analysis of Penicillin-Binding Protein (PBP) Affinity: (E)-Cefodizime versus Other β-Lactam Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Penicillin-Binding Protein (PBP) binding affinity of the third-generation cephalosporin, (E)-Cefodizime, in contrast to other notable β-lactam antibiotics. While quantitative binding data for this compound is limited in publicly available literature, this document summarizes its known qualitative binding profile and presents quantitative data for other β-lactams to offer a comprehensive comparative context. The information herein is supported by established experimental methodologies, which are detailed to aid in the design and interpretation of related research.
Executive Summary
This compound, a third-generation cephalosporin, exhibits a characteristic binding profile to essential Penicillin-Binding Proteins (PBPs), the key enzymes in bacterial cell wall synthesis. In Escherichia coli, it demonstrates a high affinity for PBP 1A/B and PBP 3, which is associated with the formation of filamentous cells and subsequent bacteriolysis[1][2]. In Staphylococcus aureus, its primary target is PBP 1[1]. This targeted approach disrupts the integrity of the bacterial cell wall, leading to cell death.
For a comprehensive understanding, this guide presents a comparative view of the PBP binding affinities of other significant β-lactams, including third and fourth-generation cephalosporins and carbapenems, for which quantitative data (IC50 values) are available. This allows for an indirect assessment of this compound's potential efficacy and spectrum of action relative to its counterparts.
Data Presentation: PBP Binding Affinities
The following tables summarize the PBP binding affinities of various β-lactam antibiotics. The affinity is presented as the 50% inhibitory concentration (IC50) in μg/mL, which represents the concentration of the antibiotic required to inhibit 50% of the binding of a labeled penicillin probe to a specific PBP. Lower IC50 values indicate a higher binding affinity.
Table 1: Qualitative PBP Binding Profile of this compound
| Bacterium Species | Primary PBP Targets | Observed Effect |
| Escherichia coli | PBP 1A/B, PBP 3 | Filamentation followed by bacteriolysis[1][2] |
| Staphylococcus aureus | PBP 1 | Not specified |
Table 2: Comparative Quantitative PBP Binding Affinities (IC50 in μg/mL) of Selected β-Lactams
| Antibiotic | Bacterium Species | PBP 1a | PBP 1b | PBP 2 | PBP 3 | PBP 4 | Reference |
| Cefepime | E. coli K-12 | 0.8 | 1.2 | 0.1 | 0.05 | >100 | |
| Ceftazidime | E. coli K-12 | 4.0 | 5.0 | 100 | 0.1 | >100 | [3] |
| Ceftriaxone | E. coli DC2 | 0.3 | 0.1 | 0.2 | 0.01 | >1000 | [4] |
| Meropenem | K. pneumoniae ATCC 43816 | 0.015 | 0.015 | <0.0075 | 0.06 | <0.0075 | [5] |
| Ceftaroline | S. aureus (MSSA) | ≤0.5 | - | ≤0.5 | ≤0.5 | >8 | |
| Ceftaroline | S. aureus (MRSA) | ≤1 | - | ≤1 | ≤1 | >8 | |
| Ceftazidime | S. aureus | High Affinity | - | High Affinity | Low Affinity | - | [3] |
Note: The specific PBP nomenclature and number can vary between bacterial species. Data is compiled from multiple sources and experimental conditions may vary.
Experimental Protocols
The determination of PBP binding affinity is crucial for understanding the mechanism of action of β-lactam antibiotics. A widely accepted method is the in vitro competition assay using a fluorescently labeled penicillin, such as Bocillin-FL.
Protocol: PBP Binding Affinity Competition Assay
1. Preparation of Bacterial Membranes:
-
Grow the bacterial strain of interest to the mid-logarithmic phase.
-
Harvest the cells by centrifugation.
-
Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline, PBS).
-
Resuspend the cells in buffer and lyse them using methods such as sonication or French press.
-
Isolate the cell membranes, which contain the PBPs, by ultracentrifugation.
-
Resuspend the membrane pellet in a storage buffer and determine the protein concentration.
2. Competition Binding Assay:
-
In a series of microcentrifuge tubes, incubate a fixed amount of the prepared bacterial membrane protein with increasing concentrations of the unlabeled β-lactam antibiotic (e.g., this compound or a comparator drug) for a specified time (e.g., 10-30 minutes) at a controlled temperature (e.g., 30-37°C).
-
Following this incubation, add a fixed concentration of a fluorescently labeled penicillin derivative, such as Bocillin-FL, to each tube.
-
Incubate for a further period (e.g., 10-15 minutes) to allow the fluorescent probe to bind to the PBPs that were not inhibited by the unlabeled antibiotic.
3. Detection and Quantification:
-
Terminate the binding reaction by adding a sample buffer for sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Separate the membrane proteins by SDS-PAGE.
-
Visualize the fluorescently labeled PBPs in the gel using a fluorescence imager.
-
Quantify the fluorescence intensity of each PBP band in each lane.
4. Data Analysis:
-
Calculate the percentage of Bocillin-FL binding for each concentration of the unlabeled antibiotic relative to a control sample with no unlabeled antibiotic.
-
Plot the percentage of binding against the logarithm of the unlabeled antibiotic concentration.
-
Determine the IC50 value, which is the concentration of the unlabeled antibiotic that results in a 50% reduction in Bocillin-FL binding, by fitting the data to a suitable dose-response curve.
Visualizations
The following diagrams illustrate key concepts and workflows related to the analysis of PBP binding affinity.
Caption: Experimental workflow for determining PBP binding affinity.
Caption: Mechanism of β-lactam action on bacterial cell wall synthesis.
Caption: Logical flow for the comparative analysis of PBP binding affinity.
References
- 1. In vitro activity of cefodizime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cefodizime, an aminothiazolylcephalosporin. I. In vitro activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mode of action of ceftazidime: affinity for the penicillin-binding proteins of Escherichia coli K12, Pseudomonas aeruginosa and Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Escherichia coli Strain DC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
(E)-Cefodizime in Polymicrobial Infections: A Comparative Analysis in Animal Models
For Researchers, Scientists, and Drug Development Professionals
(E)-Cefodizime, a third-generation cephalosporin, has demonstrated significant therapeutic potential in various preclinical infection models. Its efficacy, often exceeding expectations based on in vitro data, is attributed to a favorable pharmacokinetic profile and unique immunomodulatory properties.[1] This guide provides a comparative analysis of this compound's efficacy, supported by available experimental data from animal models of polymicrobial infections, and contrasts its performance with other relevant antibiotic classes.
Mechanism of Action and Immunomodulatory Effects
This compound exerts its bactericidal action by inhibiting bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs). Beyond this direct antibacterial activity, a key differentiator for Cefodizime is its ability to modulate the host immune response. Studies have shown that Cefodizime can enhance phagocytic and lymphocyte functions, which may contribute to its enhanced in vivo efficacy.[2][3] This dual mechanism of action suggests a potential advantage in the complex environment of polymicrobial infections, where a robust immune response is critical for bacterial clearance and host survival.
dot
Caption: Dual mechanism of this compound action.
Efficacy in Animal Models of Polymicrobial Infections
Direct comparative studies of this compound in gold-standard polymicrobial infection models, such as cecal ligation and puncture (CLP), are limited in publicly available literature. However, we can infer its potential efficacy by examining data from related cephalosporins and other antibiotic classes in these models.
Cecal Ligation and Puncture (CLP) Model
The CLP model is a widely accepted preclinical model that mimics the pathophysiology of human polymicrobial sepsis.[4][5] While specific data for this compound in this model is scarce, studies on other broad-spectrum cephalosporins provide valuable insights. For instance, ceftriaxone, another third-generation cephalosporin, has been used in combination with other agents in CLP models, demonstrating the importance of broad-spectrum coverage.[6]
Intra-abdominal Abscess Models
Comparative Efficacy with Other Antibiotics
To provide a comprehensive overview, the following tables summarize the efficacy of various antibiotic classes in animal models of polymicrobial infections. This data, while not directly comparing this compound, offers a benchmark for its expected performance.
Table 1: Comparative Efficacy of Antibiotics in the Cecal Ligation and Puncture (CLP) Model
| Antibiotic Class | Antibiotic(s) | Animal Model | Key Findings |
| Third-Generation Cephalosporins | Ceftriaxone (in combination) | Mouse | Combination therapy is crucial for improved survival.[6] |
| Carbapenems | Imipenem/Cilastatin | Rat | Effective in reducing mortality and bacterial load. |
| Carbapenems | Meropenem | Rat | Demonstrated efficacy in improving survival in a sepsis model.[8] |
| Combination Therapy | Clindamycin + Gentamicin | Rat | A standard combination showing efficacy against polymicrobial infections.[9] |
Table 2: Comparative Efficacy of Antibiotics in Intra-abdominal Abscess Models
| Antibiotic Class | Antibiotic(s) | Animal Model | Key Findings |
| Third-Generation Cephalosporins | Ceftriaxone + Tazobactam | Rat | Combination with a beta-lactamase inhibitor is effective against B. fragilis.[2] |
| Cephamycins | Cefoxitin | Mouse | Superior or equal to clindamycin-gentamicin combination in some models. |
| Lincosamides + Aminoglycosides | Clindamycin + Gentamicin | Rat | Effective against both aerobic and anaerobic components of abscesses.[9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are summarized protocols for establishing relevant animal models of polymicrobial infection.
Cecal Ligation and Puncture (CLP) Murine Model
This protocol is adapted from standard procedures to induce polymicrobial sepsis.[4][5]
-
Anesthesia: Mice are anesthetized using an appropriate anesthetic agent (e.g., ketamine/xylazine).
-
Surgical Preparation: The abdomen is shaved and disinfected.
-
Laparotomy: A midline incision is made to expose the cecum.
-
Ligation: The cecum is ligated below the ileocecal valve. The position of the ligation can be varied to alter the severity of the resulting sepsis.
-
Puncture: The ligated cecum is punctured once or twice with a needle of a specific gauge. The size of the needle and the number of punctures also influence the severity of the infection.
-
Closure: The cecum is returned to the abdominal cavity, and the abdominal wall and skin are closed in layers.
-
Fluid Resuscitation and Analgesia: Post-operative fluid support and analgesia are administered.
dot
Caption: Workflow for the Cecal Ligation and Puncture model.
Murine Intra-abdominal Abscess Model
This model is designed to study the formation and treatment of intra-abdominal abscesses.[2][3][7]
-
Preparation of Inoculum: A standardized mixture of bacteria (e.g., Escherichia coli and Bacteroides fragilis) and an adjuvant (e.g., sterile fecal matter or bran) is prepared.
-
Anesthesia: Mice are anesthetized.
-
Intraperitoneal Injection: The bacterial-adjuvant mixture is injected into the peritoneal cavity.
-
Monitoring: Animals are monitored for the development of abscesses and signs of illness.
-
Treatment: Antibiotic therapy is initiated at a predetermined time point post-infection.
-
Evaluation: At the end of the study period, animals are euthanized, and the number and size of abscesses, as well as the bacterial load within the abscesses, are determined.
dot
Caption: Workflow for the Murine Intra-abdominal Abscess model.
Conclusion
While direct comparative data for this compound in robust polymicrobial animal models is not extensively available, its known antibacterial spectrum, favorable pharmacokinetics, and unique immunomodulatory properties suggest it is a promising candidate for the treatment of such infections. The provided data on other cephalosporins and antibiotic classes in relevant models offer a framework for designing future studies to definitively establish the comparative efficacy of this compound. Further research focusing on head-to-head comparisons in models like CLP and intra-abdominal abscess formation is warranted to fully elucidate its therapeutic potential in the context of polymicrobial infections.
References
- 1. microgendx.com [microgendx.com]
- 2. Efficacy of ceftriaxone plus tazobactam in a rat model of intraabdominal abscess due to Bacteroides fragilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cefodizime, an aminothiazolyl cephalosporin. III. Therapeutic activity against experimentally induced pneumonia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reference.medscape.com [reference.medscape.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. An In Vivo Polymicrobial Biofilm Wound Infection Model to Study Interspecies Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Defining Exposure Predictors of Meropenem That Are Associated with Improved Survival for Severe Bacterial Infection: A Preclinical PK/PD Study in Sepsis Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of resistance during ceftazidime and cefepime therapy in a murine peritonitis model - PubMed [pubmed.ncbi.nlm.nih.gov]
(E)-Cefodizime: A Comparative Performance Analysis Against Clinical Isolates
This guide provides a comprehensive benchmark of (E)-Cefodizime, a third-generation cephalosporin antibiotic, against a range of clinically relevant bacterial isolates.[1][2] It is intended for researchers, scientists, and drug development professionals, offering objective comparisons with other antibiotics supported by experimental data. Cefodizime exhibits broad-spectrum bactericidal activity by inhibiting bacterial cell wall synthesis, making it effective against various upper and lower respiratory tract infections, urinary tract infections, and gonorrhea.[2][3]
Data Presentation: In Vitro Susceptibility
The in vitro efficacy of an antibiotic is commonly determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. The following tables summarize the MIC values for Cefodizime against various Gram-positive and Gram-negative clinical isolates. Data is presented as MIC50 and MIC90, representing the concentrations required to inhibit 50% and 90% of the tested strains, respectively.
Table 1: In Vitro Activity of Cefodizime Against Gram-Negative Clinical Isolates
| Bacterial Species | MIC50 (mg/L) | MIC90 (mg/L) |
| Escherichia coli | 0.12 | 0.5 |
| Klebsiella pneumoniae | 0.25 | 0.5 - 64 |
| Proteus mirabilis | 0.016 | 0.02 - 0.03 |
| Salmonella spp. | 0.25 | 0.5 |
| Shigella spp. | 0.25 | 0.5 |
| Haemophilus influenzae | ≤ 0.008 | ≤ 0.008 |
| Neisseria gonorrhoeae | ≤ 0.008 | ≤ 0.008 |
| Enterobacter cloacae | 1 | 64 |
| Citrobacter freundii | 1 | 128 |
| Serratia marcescens | 2 | 8 |
| Pseudomonas aeruginosa | 32 | > 128 |
| Acinetobacter baumannii | 32 | > 128 |
Data compiled from multiple sources.[4][5][6]
Table 2: In Vitro Activity of Cefodizime Against Gram-Positive Clinical Isolates
| Bacterial Species | MIC50 (mg/L) | MIC90 (mg/L) |
| Staphylococcus aureus (Methicillin-Susceptible) | 4 - 8 | 4 - 8 |
| Staphylococcus aureus (Methicillin-Resistant) | - | Resistant |
| Streptococcus pyogenes | 0.05 - 0.12 | 0.05 - 0.5 |
| Streptococcus pneumoniae | 0.125 - 0.12 | 0.125 - 0.5 |
| Enterococcus spp. | - | Resistant |
Data compiled from multiple sources.[4][5][6]
Table 3: Comparative In Vitro Activity (MIC) of Cefodizime and Other Beta-Lactams against Gram-Negative Bacteria
| Antibiotic | E. coli (MIC mg/L) | K. pneumoniae (MIC mg/L) | P. mirabilis (MIC mg/L) |
| Cefodizime | 0.12 - 0.5 | 0.25 - 0.5 | 0.016 - 0.03 |
| Cefotaxime | Slightly Lower than Cefodizime | Similar to Cefodizime | Similar to Cefodizime |
| Ceftazidime | Equivalent | Equivalent | Equivalent |
| Ceftriaxone | Equivalent | Equivalent | Equivalent |
| Cefazolin | Higher than Cefodizime | Higher than Cefodizime | Higher than Cefodizime |
| Piperacillin | Higher than Cefodizime | Higher than Cefodizime | Higher than Cefodizime |
This table provides a qualitative comparison based on literature. Absolute values can vary between studies.[7][8]
Mechanism of Action
Like other β-lactam antibiotics, Cefodizime's bactericidal effect stems from its ability to disrupt the synthesis of the bacterial cell wall.[3] It specifically binds to and inactivates Penicillin-Binding Proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[2][9] In Escherichia coli, Cefodizime shows a high affinity for PBP 3, PBP 1A, and 1B, leading to the formation of filamentous cells and subsequent lysis.[5][7]
Caption: Mechanism of Cefodizime action.
Experimental Protocols
The data presented in this guide is derived from standard antimicrobial susceptibility testing methods. The following are detailed protocols for key experiments.
1. Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[10]
-
Inoculum Preparation: Isolate 4-5 colonies of the test bacterium from a pure culture on an agar plate and suspend them in a suitable broth (e.g., Mueller-Hinton Broth). Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[11] Dilute this standardized suspension to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.
-
Antibiotic Dilution: Prepare serial twofold dilutions of Cefodizime in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth. Concentrations should span a clinically relevant range.
-
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate, including a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plate at 35°C for 16-20 hours in ambient air.
-
Result Interpretation: The MIC is the lowest concentration of Cefodizime in which there is no visible turbidity (growth).[12]
Caption: Workflow for MIC determination.
2. Time-Kill Kinetic Assay
This assay assesses the bactericidal or bacteriostatic activity of an antibiotic over time.[13]
-
Inoculum Preparation: Prepare a standardized bacterial inoculum in a suitable broth to a final concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.
-
Exposure: Add Cefodizime at a specific concentration (e.g., 2x, 4x, or 8x the predetermined MIC) to the bacterial suspension. Include a growth control flask without any antibiotic.
-
Sampling: Incubate the cultures at 35°C in a shaking incubator. At designated time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.
-
Quantification: Perform serial dilutions of each aliquot and plate them onto appropriate agar plates (e.g., Mueller-Hinton Agar) to determine the viable bacterial count (CFU/mL).
-
Analysis: Plot the log10 CFU/mL against time for each antibiotic concentration and the control. A bactericidal effect is typically defined as a ≥3-log10 reduction (99.9% kill) in the initial CFU/mL.[13]
Caption: Workflow for a time-kill assay.
References
- 1. Cefodizime. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cefodizime - Wikipedia [en.wikipedia.org]
- 3. What is Cefodizime Sodium used for? [synapse.patsnap.com]
- 4. In vitro antimicrobial activity of cefodizime, a third generation cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro activity of cefodizime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The in-vitro activity of cefodizime: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cefodizime, an aminothiazolylcephalosporin. I. In vitro activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative in vitro activity of cefodizime and other antibiotics against pathogens recently isolated in Italy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cefodizime | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. woah.org [woah.org]
- 11. apec.org [apec.org]
- 12. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. emerypharma.com [emerypharma.com]
Statistical validation of (E)-Cefodizime's synergistic effects with other antibiotics
A Comparative Guide to the Synergistic Effects of Cefodizime with Other Antibiotics
Introduction
The rise of antibiotic resistance necessitates innovative therapeutic strategies, with combination therapy emerging as a promising approach to enhance efficacy and combat resistant pathogens. Cefodizime, a third-generation cephalosporin antibiotic, exhibits broad-spectrum activity against a variety of bacteria by inhibiting cell wall synthesis through targeting penicillin-binding proteins.[1] This guide provides a comprehensive overview of the synergistic effects of Cefodizime when combined with other classes of antibiotics, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Data Presentation: Synergistic Combinations
Cefodizime has demonstrated synergistic or additive effects when combined with several other antimicrobial agents, most notably aminoglycosides and β-lactamase inhibitors. These combinations often lead to a significant reduction in the minimum inhibitory concentration (MIC) of each drug, indicating enhanced antibacterial activity.
Summary of Observed Synergistic Effects
| Combination Agent Class | Specific Antibiotic(s) | Target Pathogens | Observed Effect | Citation(s) |
| Aminoglycosides | Sisomicin, Dibekacin, Gentamicin | Pseudomonas aeruginosa, other Gram-negative rods | Synergistic or Additive | [2][3][4][5] |
| β-Lactamase Inhibitors | Clavulanic Acid | Class A β-lactamase producing strains | Synergistic | [6] |
Quantitative Analysis: Fractional Inhibitory Concentration (FIC) Index
The synergistic effect of antibiotic combinations is quantified using the Fractional Inhibitory Concentration (FIC) index. A study on the combination of Cefodizime (CDZM) and Sisomicin (SISO) against various Gram-negative rods reported FIC indices ranging from <0.5 to <1.0, strongly suggesting synergy.[3]
FIC Index Interpretation:
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 1.0
-
Indifference: 1.0 < FICI < 4.0
-
Antagonism: FICI ≥ 4.0
The table below provides an illustrative example of data from a checkerboard assay for Cefodizime in combination with an aminoglycoside against a hypothetical bacterial strain, reflecting the synergistic effects reported in the literature.
| Cefodizime (µg/mL) | Aminoglycoside (µg/mL) | Bacterial Growth | FIC of Cefodizime | FIC of Aminoglycoside | FICI | Interpretation |
| 8 (MIC) | 0 | No | 1.0 | 0 | 1.0 | - |
| 0 | 2 (MIC) | No | 0 | 1.0 | 1.0 | - |
| 4 | 0.5 | No | 0.5 | 0.25 | 0.75 | Additive |
| 2 | 0.25 | No | 0.25 | 0.125 | 0.375 | Synergy |
| 1 | 1 | No | 0.125 | 0.5 | 0.625 | Additive |
| 0.5 | 1.5 | Yes | - | - | - | - |
Experimental Protocols
Detailed methodologies are crucial for the validation and replication of synergy studies. The following are standard protocols for determining the synergistic effects of antibiotic combinations.
Checkerboard Assay Protocol
The checkerboard or microdilution method is a common in vitro technique to assess antibiotic synergy.
-
Preparation of Antibiotic Solutions: Prepare stock solutions of Cefodizime and the second antibiotic in an appropriate broth medium (e.g., Mueller-Hinton broth).
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of Cefodizime horizontally and the second antibiotic vertically. This creates a matrix of varying antibiotic concentrations.
-
Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard, approximately 1.5 x 10⁸ CFU/mL) and dilute it to a final concentration of 5 x 10⁵ CFU/mL in each well.
-
Controls: Include wells with each antibiotic alone to determine their individual Minimum Inhibitory Concentrations (MICs), as well as a growth control well without any antibiotics.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis: Determine the MIC of each antibiotic alone and in combination. Calculate the FIC for each drug and the FICI for the combination using the following formulas:
-
FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone
-
FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone
-
FICI = FIC of Drug A + FIC of Drug B
-
Time-Kill Assay Protocol
Time-kill assays provide dynamic information about the bactericidal or bacteriostatic effects of antibiotic combinations over time.
-
Preparation: Prepare tubes with broth containing the antibiotics at specific concentrations (e.g., 0.5x MIC, 1x MIC) alone and in combination.
-
Inoculation: Inoculate each tube with a standardized bacterial suspension to achieve a starting concentration of approximately 5 x 10⁵ CFU/mL. A growth control tube without antibiotics is also included.
-
Incubation and Sampling: Incubate all tubes at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), draw aliquots from each tube.
-
Viable Cell Count: Perform serial dilutions of the aliquots and plate them on agar plates to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: Plot the log₁₀ CFU/mL against time for each antibiotic combination. Synergy is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL between the combination and the most active single agent at 24 hours.[7]
Mandatory Visualizations
The following diagrams illustrate the workflow of a checkerboard assay and the interpretation of the FIC Index.
Conclusion
The available evidence strongly supports the use of Cefodizime in combination with other antibiotics, particularly aminoglycosides, to achieve synergistic bactericidal effects against challenging Gram-negative pathogens.[2][3][4] This approach can enhance therapeutic efficacy, potentially overcoming certain mechanisms of antibiotic resistance. The synergy of Cefodizime with β-lactamase inhibitors also highlights its potential against β-lactamase-producing bacterial strains.[6] Further in vivo studies are warranted to fully elucidate the clinical benefits of these combinations. The experimental protocols and data interpretation frameworks provided in this guide offer a foundation for researchers to further explore and validate the synergistic potential of Cefodizime in combination therapies.
References
- 1. Cefodizime - Wikipedia [en.wikipedia.org]
- 2. [Therapeutic efficacy of cefodizime in combination with aminoglycosides against systemic infections caused by Pseudomonas aeruginosa in immunocompromised tumour bearing mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Synergistic action of cefodizime with other antimicrobial agents on clinically isolated microorganisms. II. Synergistic action with sisomicin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Synergistic action of cefodizime and other antimicrobial agents on clinically isolated microorganisms. III. Synergistic action with gentamicin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Synergistic action of cefodizime and other antimicrobial agents on clinically isolated microorganisms. IV. Synergistic action with dibekacin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro activity of cefodizime (HR-221) in combination with beta-lactamase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
